molecular formula C10H11NO2 B154935 4-Phenylmorpholin-3-one CAS No. 29518-11-4

4-Phenylmorpholin-3-one

Cat. No.: B154935
CAS No.: 29518-11-4
M. Wt: 177.2 g/mol
InChI Key: SIWXCJHUZAEIAE-UHFFFAOYSA-N
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Description

4-Phenylmorpholin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmorpholin-3-one
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InChI

InChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXCJHUZAEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408926
Record name 4-phenylmorpholin-3-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29518-11-4
Record name 4-Phenyl-3-morpholinone
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Record name 4-Phenylmorpholin-3-ON
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Record name 4-phenylmorpholin-3-one
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Record name 4-phenylmorpholin-3-one
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylmorpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its chemical and physical characteristics, experimental protocols for its synthesis, and its pivotal role in synthetic pathways, offering valuable insights for professionals in drug discovery and development.

Core Physicochemical Data

The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1][2][3][4]
Molecular Weight 177.20 g/mol [1][2][3][4][5]
Melting Point 113-114 °C[1][6]
Boiling Point (Predicted) 395.2 ± 35.0 °C[1][6]
pKa (Predicted) 0.27 ± 0.20[1][7]
XLogP3 0.9[1][2]
Appearance Off-White to White Solid/Crystalline Powder[3]
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly), Soluble In Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.[6][8]
Topological Polar Surface Area 29.5 Ų[1][2]
CAS Number 29518-11-4[1][2][5]

Experimental Protocols

The synthesis of this compound is a critical process in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.

Synthesis of this compound from 2-Anilinoethanol (B49455) and Chloroacetyl Chloride

This method involves the reaction of 2-anilinoethanol with chloroacetyl chloride.

Procedure:

  • A solution of 2-anilinoethanol (1.0 mol) is prepared in a suitable solvent.

  • The solution is cooled to an appropriate temperature.

  • Chloroacetyl chloride (1.1 mol) is added dropwise to the solution while maintaining the temperature.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The resulting product, this compound, is then isolated, purified, and dried.

Synthesis via Nitration of 4-Phenyl-3-morpholinone

An alternative synthesis route involves the nitration of 4-phenyl-3-morpholinone to produce 4-(4-nitrophenyl)-3-morpholinone, which is a precursor to other derivatives.[9]

Procedure:

  • In a suitable flask, 177 g (1.0 mol) of 4-phenyl-3-morpholinone is introduced into 728 g of concentrated sulfuric acid at an internal temperature of 10°C in four portions.[9]

  • The mixture is then heated to 25°C and stirred at this temperature for 30 minutes.[9]

  • The solution is cooled to -5°C and admixed within one hour with 101.8 g (1.05 equivalents) of 65% nitric acid.[9]

  • The mixture is stirred at -5°C for one hour to complete the nitration reaction.[9]

  • The resulting 4-(4-nitrophenyl)-3-morpholinone is then worked up and can be subsequently reduced to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[10][11]

Mandatory Visualizations

The following diagrams illustrate the synthetic importance of this compound.

Synthetic Pathway of this compound

Synthesis_of_4_Phenylmorpholin_3_one Anilinoethanol 2-Anilinoethanol Product This compound Anilinoethanol->Product Reaction Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Product

Caption: Synthesis of this compound.

Role as a Key Intermediate in Rivaroxaban Synthesis

Rivaroxaban_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Phenylmorpholinone 4-Phenyl-3-morpholinone Aminophenyl 4-(4-aminophenyl)morpholin-3-one Phenylmorpholinone->Aminophenyl Nitration & Reduction Rivaroxaban Rivaroxaban Aminophenyl->Rivaroxaban Further Synthesis Steps

Caption: Role as an intermediate in Rivaroxaban synthesis.

References

Spectroscopic Profile of 4-Phenylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Phenylmorpholin-3-one, a molecule of interest in medicinal chemistry and organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.42t, J = 8.0 Hz2HAr-H[1]
7.34-7.27m3HAr-H[1]
4.35s2HN-CH₂-C=O[1]
4.04t, J = 5.2 Hz2HO-CH₂[1]
3.77t, J = 5.2 Hz2HN-CH₂[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
167.0 (approx.)C=O (Amide)
141.0 (approx.)Ar-C (Quaternary)
129.2 (approx.)Ar-CH
125.0 (approx.)Ar-CH
120.0 (approx.)Ar-CH
67.0 (approx.)O-CH₂
50.0 (approx.)N-CH₂
48.0 (approx.)N-CH₂-C=O

Note: Specific ¹³C NMR peak values require direct experimental data which was not available in the cited sources. The assignments are based on typical chemical shifts for the given functional groups.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1680C=O (Amide) stretch
~1600, ~1490Aromatic C=C stretch
~1250C-N stretch
~1120C-O-C stretch

Note: The IR peak values are predicted based on the functional groups present in this compound. Specific experimental data was not available in the searched literature.

Table 4: Mass Spectrometry Data
m/zInterpretation
177[M]⁺ (Molecular Ion)

Note: The mass spectrometry data is based on the calculated molecular weight of this compound (C₁₀H₁₁NO₂).[2] Specific fragmentation patterns from experimental data were not available.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the this compound molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired by pressing the sample firmly against the crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) is used to generate charged ions from the sample molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and to interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the key structural and analytical aspects of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Chemical_Structure Structure of this compound cluster_structure N1 N C2 C N1->C2 C_phenyl_1 C N1->C_phenyl_1 C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C6 C=O C5->C6 C6->N1 C_phenyl_2 CH C_phenyl_1->C_phenyl_2 C_phenyl_3 CH C_phenyl_2->C_phenyl_3 C_phenyl_4 CH C_phenyl_3->C_phenyl_4 C_phenyl_5 CH C_phenyl_4->C_phenyl_5 C_phenyl_6 CH C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

References

The Synthetic Journey of 4-Phenylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery and Synthesis of a Key Pharmaceutical Intermediate

Abstract

4-Phenylmorpholin-3-one, a heterocyclic compound, holds a significant position in modern medicinal chemistry, primarily as a crucial building block in the synthesis of the anticoagulant drug Rivaroxaban. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound. It details the various synthetic methodologies that have been developed, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key synthetic routes and utilizes Graphviz diagrams to visually represent these chemical transformations, offering a valuable resource for researchers, chemists, and professionals in drug development.

Introduction: Discovery and Significance

While the precise moment of its initial discovery is not extensively documented, scientific literature references to this compound date back to at least 1956.[1] Its prominence, however, surged with its identification as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic disorders.[1][2] This application has driven extensive research into efficient and scalable synthetic routes for its production. The morpholine (B109124) ring system, in general, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[3]

Synthetic Methodologies

Several synthetic pathways to this compound have been reported, each with its own set of advantages and challenges regarding yield, reaction conditions, and scalability. The most prevalent methods are detailed below.

Synthesis from 2-(Phenylamino)ethanol and Chloroacetyl Chloride

This is one of the most commonly employed methods for the synthesis of this compound. The reaction involves the acylation of the secondary amine in 2-(phenylamino)ethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Reaction Scheme:

G reactant1 2-(Phenylamino)ethanol product This compound reactant1->product + reactant2 Chloroacetyl Chloride reactant2->product + base Base (e.g., NaOH) base->product

Caption: General reaction scheme for the synthesis of this compound.

Various modifications to this general scheme have been explored to optimize the reaction, particularly concerning the choice of base, solvent, and reaction temperature.

Method/VariationBaseSolventTemperature (°C)pHYield (%)Melting Point (°C)Reference
Indian Patent IN'286Sodium Hydroxide (B78521) (45% aq.)Ethanol/Water38 - 4312 - 12.5--[1]
WO2011/012321Sodium Hydroxide (45% aq.)Water/Ethanol38 - 4510 - 13--[1]
ChemicalBook ExampleSodium Hydroxide (10N aq.)Isopropanol (B130326)407 - 862113-114[4]
Canadian Patent CA2538906C----80114[5]
  • To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (6 mL), heat the mixture to 40°C.[4]

  • Simultaneously add chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide solution (29.6 mL, 296 mmol) dropwise, maintaining the pH of the reaction system between 7 and 8.[4]

  • After the addition is complete, continue to stir the reaction mixture at 40°C for 10 minutes.[4]

  • Cool the mixture to 0°C and stir for 1 hour at this temperature.[4]

  • Collect the resulting white solid product by filtration.

  • Wash the solid with cold water and dry to afford this compound.[4]

Experimental Workflow:

G start Start: N-phenylethanolamine in Isopropanol heat Heat to 40°C start->heat add_reagents Add Chloroacetyl Chloride & NaOH (aq.) (maintain pH 7-8) heat->add_reagents stir_warm Stir at 40°C for 10 min add_reagents->stir_warm cool Cool to 0°C stir_warm->cool stir_cold Stir at 0°C for 1 hour cool->stir_cold filter Filter stir_cold->filter wash Wash with Cold Water filter->wash dry Dry wash->dry end_product End: this compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Synthesis from 1,4-Dioxan-2-one (B42840) and Aniline

An alternative approach involves the reaction of 1,4-dioxan-2-one with aniline. This method, however, requires more drastic reaction conditions.

Method/VariationReactantsTemperature (°C)ConditionsYield (%)Reference
US Patent US30926301,4-Dioxan-2-one, Aniline340Autoclave-[1]

Detailed protocols for this high-temperature, high-pressure reaction are less commonly available in readily accessible literature due to the specialized equipment required. The general procedure involves heating the reactants in an autoclave at 340°C, followed by distillation and recrystallization to isolate the product.[1]

Oxidation of 4-Phenylmorpholine

This compound can also be synthesized through the oxidation of 4-phenylmorpholine. This method has been reported using potassium permanganate (B83412) as the oxidizing agent.

Method/VariationOxidizing AgentConditionsYield (%)DrawbacksReference
J. Het. Chem. (2000)Potassium PermanganatePhase Transfer Catalysis45Formation of ignitable MnO₂, difficult to scale up[1]

Physicochemical Properties and Spectroscopic Data

This compound is typically an off-white solid.[4][6]

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[4]
Molecular Weight177.20 g/mol [4][6]
Melting Point113-114 °C[4]
AppearanceOff-White Solid[4][6]
Storage TemperatureRoom Temperature, Sealed in Dry[4][7]

¹H NMR Data (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J = 5.2 Hz, 2H), 3.77 (t, J = 5.2 Hz, 2H).[4]

Role in the Synthesis of Rivaroxaban

The primary application driving the interest in this compound is its function as a key intermediate in the synthesis of Rivaroxaban. The synthesis involves the nitration of this compound to form 4-(4-nitrophenyl)-3-morpholinone, which is subsequently reduced to 4-(4-aminophenyl)-3-morpholinone.[5][8] This amino derivative is a crucial building block for the construction of the final Rivaroxaban molecule.[1][2]

Signaling Pathway to Rivaroxaban Intermediate:

G start This compound nitration Nitration (H₂SO₄, HNO₃) start->nitration nitro_product 4-(4-Nitrophenyl)-3-morpholinone nitration->nitro_product reduction Reduction (e.g., H₂, Pd/C) nitro_product->reduction amino_product 4-(4-Aminophenyl)-3-morpholinone (Rivaroxaban Intermediate) reduction->amino_product

References

Technical Guide: 4-Phenylmorpholin-3-one (CAS No. 29518-11-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylmorpholin-3-one (CAS No. 29518-11-4), a key chemical intermediate. The document details its chemical and physical properties, provides established synthesis protocols, and discusses its primary application in the pharmaceutical industry. Due to the limited publicly available data on the direct biological activity of this compound, this guide focuses on its role as a crucial building block in the synthesis of the anticoagulant drug Rivaroxaban.

Chemical and Physical Properties

This compound is a solid, off-white compound at room temperature.[1] Its core structure consists of a morpholin-3-one (B89469) ring with a phenyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29518-11-4[1][2][3][4]
Molecular Formula C₁₀H₁₁NO₂[1][3][5]
Molecular Weight 177.20 g/mol [1][4][5][6]
Appearance Off-White Solid[1]
Melting Point 113-114 °C[3]
Boiling Point (Predicted) 395.2 ± 35.0 °C[3]
Density (Predicted) 1.187 g/cm³[3]
pKa (Predicted) 0.27 ± 0.20[3]
Solubility Chloroform (Slightly), DMSO (Slightly)[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2][3]
InChI Key SIWXCJHUZAEIAE-UHFFFAOYSA-N[2][6]
SMILES O=C1COCCN1C2=CC=CC=C2[6]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride.

Method 1: Synthesis using Sodium Hydroxide (B78521)

This protocol describes a common method for the preparation of this compound.

Experimental Protocol:

  • Dissolve 2-anilinoethanol (1.0 equivalent) in ethanol (B145695) at room temperature.

  • Add water to the solution with stirring.

  • Heat the solution to approximately 38-43 °C.

  • Simultaneously add chloroacetyl chloride (approximately 3 equivalents) and a 45% aqueous sodium hydroxide solution, maintaining the pH between 12 and 12.5.

  • Stir the reaction mixture at this temperature and pH for about 10 minutes.

  • Cool the mixture to 2 °C and continue stirring for 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold demineralized water.

  • Dry the product under reduced pressure at 50 °C to a constant mass.

Expected Yield: Approximately 80%

Method 2: Alternative Synthesis in Isopropanol (B130326)

This method utilizes isopropanol as the solvent and maintains a neutral to slightly basic pH.

Experimental Protocol:

  • Heat a solution of N-phenylethanolamine (1.0 equivalent) in isopropanol to 40 °C.

  • Simultaneously add chloroacetyl chloride (3.0 equivalents) and 10 N sodium hydroxide solution dropwise, maintaining the reaction pH between 7 and 8.

  • After the addition is complete, continue stirring at 40 °C for 10 minutes.

  • Cool the reaction mixture to 0 °C and stir for an additional hour.

  • Collect the resulting white solid by filtration.

  • Wash the solid with cold water.

  • Dry the product to afford this compound.[3]

Expected Yield: Approximately 62%[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2-Anilinoethanol 2-Anilinoethanol Reaction Reaction (Controlled Temp & pH) 2-Anilinoethanol->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Product_Final This compound Drying->Product_Final

Caption: General synthesis workflow for this compound.

Application in Drug Development

The primary and most well-documented application of this compound is its use as a key starting material in the synthesis of Rivaroxaban.[7] Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[2]

The synthesis of Rivaroxaban from this compound involves a nitration step to form 4-(4-nitrophenyl)-3-morpholinone, followed by reduction of the nitro group to an amino group, and subsequent elaboration to the final drug molecule.[7]

Rivaroxaban_Synthesis_Pathway Start This compound Intermediate1 4-(4-Nitrophenyl)- 3-morpholinone Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-(4-Aminophenyl)- 3-morpholinone Intermediate1->Intermediate2 Reduction (e.g., H₂, Pd/C) Rivaroxaban Rivaroxaban Intermediate2->Rivaroxaban Further Synthetic Steps

Caption: Role of this compound in Rivaroxaban synthesis.

Biological Activity

There is limited information available in the public domain regarding the intrinsic pharmacological or biological activity of this compound itself. One source mentions its use in studies to evaluate bactericidal activity, however, no specific data or publications were identified to elaborate on this.[3] Its significance in the context of biological systems is primarily as a precursor to pharmacologically active molecules like Rivaroxaban. The biological activity of Rivaroxaban is well-characterized and is not a direct property of this compound.

Safety Information

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementReference
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical compound with established synthesis routes. Its primary importance for the scientific and drug development community lies in its role as a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban. While direct biological activity data for this compound is scarce, its utility as a synthetic building block is firmly established. This guide provides essential physicochemical data and detailed synthesis protocols to support researchers and professionals working with this compound.

References

Molecular formula and weight of 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 4-Phenylmorpholin-3-one, a key intermediate in the development of pharmaceutical agents.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₁₀H₁₁NO₂[1][2]
Molecular Weight177.20 g/mol [2][3]
CAS Number29518-11-4[1][4]
AppearanceOff-White Solid[2]
Melting Point113-114°C[1]
Storage TemperatureRoom Temperature, sealed in dry conditions[1]

Synthesis of this compound: An Experimental Protocol

The following protocol describes the synthesis of this compound from 2-anilinoethanol (B49455) and chloroacetyl chloride. This compound is a notable precursor in the synthesis of more complex molecules, including the anticoagulant Rivaroxaban.[5][6]

Materials:
  • 2-Anilinoethanol

  • Chloroacetyl chloride

  • Concentrated Sulphuric Acid

  • 65% Nitric Acid

  • Aqueous Ammonia (B1221849) Solution (25%)

  • Acetone

  • Water

Procedure:

Step 1: Synthesis of 4-Phenyl-3-morpholinone

  • In a suitable reaction vessel, react 2-anilinoethanol with chloroacetyl chloride to yield 4-phenyl-3-morpholinone.[5]

Step 2: Nitration of 4-Phenyl-3-morpholinone

  • In a 2-litre flask, introduce 177 g (1.0 mol) of 4-phenyl-3-morpholinone in four portions into 728 g of concentrated sulphuric acid, maintaining an internal temperature of 10°C.[5]

  • Heat the mixture to 25°C and stir for 30 minutes.[5]

  • Cool the solution to -5°C.[5]

  • Over the course of one hour, add 101.8 g of 65% nitric acid.[5]

  • Continue stirring at -5°C for one hour.[5]

Step 3: Work-up and Isolation

  • Following the reaction, adjust the pH to 7.4 at 10°C using a 25% aqueous ammonia solution.[5]

  • The product, 4-(4-nitrophenyl)-3-morpholinone, can be worked up by extraction with acetone.[5]

  • Isolate the final product by crystallization from an acetone/water mixture.[5]

Experimental Workflow

The synthesis of 4-(4-nitrophenyl)-3-morpholinone from this compound is a critical step in the production of key pharmaceutical intermediates. The workflow for this process is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Phenyl-3-morpholinone cluster_nitration Nitration 2-Anilinoethanol 2-Anilinoethanol Reaction1 Reaction 2-Anilinoethanol->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 This compound This compound Reaction1->this compound Nitration_Reaction Nitration This compound->Nitration_Reaction H2SO4 Conc. H₂SO₄ H2SO4->Nitration_Reaction HNO3 65% HNO₃ HNO3->Nitration_Reaction 4-Nitrophenyl-3-morpholinone 4-(4-nitrophenyl)-3-morpholinone Nitration_Reaction->4-Nitrophenyl-3-morpholinone

Caption: Synthesis workflow of 4-(4-nitrophenyl)-3-morpholinone.

References

4-Phenylmorpholin-3-one: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-Phenylmorpholin-3-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines existing information with established scientific principles for structurally related molecules to offer a robust framework for its handling, analysis, and formulation development.

Core Compound Properties

This compound is a heterocyclic compound featuring a phenyl group attached to the nitrogen atom of a morpholin-3-one (B89469) ring. Its chemical structure suggests a molecule with moderate polarity.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--
Molecular Weight 177.20 g/mol --INVALID-LINK--
Appearance Off-White Solid--INVALID-LINK--
Melting Point 113-114 °C--INVALID-LINK--
Storage Temperature Sealed in dry, room temperature or 2-8°C Refrigerator--INVALID-LINK--, --INVALID-LINK--

Solubility Profile

Quantitative solubility data for this compound is not widely available. However, based on its structure and qualitative reports, a general solubility profile can be inferred. The molecule possesses both a hydrophobic phenyl group and a more polar morpholinone ring, suggesting it will be sparingly soluble in water and more soluble in organic solvents.

Qualitative Solubility:

SolventSolubilitySource
ChloroformSlightly Soluble--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)Slightly Soluble--INVALID-LINK--
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile (B52724), phosphate (B84403) buffer pH 7.4)

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate in orbital shaker at constant temperature B->C D Allow suspension to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC-UV F->G H Calculate solubility G->H

Fig. 1: Shake-Flask Solubility Determination Workflow

Stability Profile and Potential Degradation Pathways

Specific stability data for this compound is not available. However, its chemical structure, containing a lactam (cyclic amide) and a morpholine (B109124) ring, provides insights into its potential degradation pathways.

Predicted Degradation Pathways

The primary routes of degradation for this compound are expected to be hydrolysis of the lactam ring and oxidation of the morpholine ring.

  • Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amino acid derivative.

  • Oxidative Degradation: The morpholine ring can be oxidized, potentially at the nitrogen or the adjacent carbon atoms.

  • Photodegradation: Aromatic amides can undergo photo-Fries rearrangement or other photochemical reactions upon exposure to UV light.[1]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Ring-opened amino acid A->B H₂O, H⁺/OH⁻ C Oxidized morpholine derivatives A->C [O] D Photoproducts (e.g., photo-Fries rearrangement) A->D

Fig. 2: Predicted Degradation Pathways
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Apply Stress Conditions A Prepare solutions of this compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by HPLC H->I J Identify and quantify degradants I->J

Fig. 3: Forced Degradation Study Workflow

Analytical Method for Quantification

A validated analytical method is crucial for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound.

Proposed HPLC-UV Method Parameters

The following are suggested starting parameters for method development. Optimization will be necessary to achieve adequate separation and sensitivity.

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (or a suitable buffer like phosphate or formate) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detection Wavelength To be determined by UV scan (likely in the range of 254-270 nm due to the phenyl group)
Diluent Mobile phase or a mixture of acetonitrile and water

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for researchers. By understanding its core properties and employing the outlined experimental protocols, scientists and drug development professionals can effectively characterize this compound. The predicted degradation pathways offer a starting point for in-depth stability studies, which are crucial for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. Further experimental investigation is necessary to establish a definitive solubility and stability profile.

References

The Emerging Therapeutic Potential of the 4-Phenylmorpholin-3-one Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 4-Phenylmorpholin-3-one core, a promising heterocyclic scaffold, reveals a diverse range of potential biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of research, summarizing key findings, detailing experimental methodologies, and visualizing associated cellular pathways to empower researchers and drug development professionals in their quest for novel therapeutics.

The this compound scaffold, characterized by a phenyl group attached to the nitrogen atom of a morpholin-3-one (B89469) ring, has garnered increasing interest in medicinal chemistry. Its structural features offer a versatile platform for chemical modifications, enabling the development of a wide array of derivatives with diverse pharmacological profiles. This guide delves into the significant biological activities associated with this scaffold, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. Studies have shown that certain analogs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.

For instance, specific this compound derivatives have been observed to induce apoptosis in A549 human lung carcinoma cells at a concentration of 40 µg/mL. These compounds were also found to arrest the cell cycle in the G1 phase, suggesting a mechanism that interferes with cancer cell proliferation.[1] While detailed quantitative data for a broad range of simple this compound analogs remains an area for further investigation, these initial findings highlight the promise of this scaffold in oncology.

More complex molecules incorporating the morpholine (B109124) moiety have shown significant cytotoxic activity. For example, a series of morpholine substituted quinazoline (B50416) derivatives displayed potent anticancer effects against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range.[2] One of the most active compounds, AK-3, exhibited IC50 values of 10.38 ± 0.27 μM against A549 cells, 6.44 ± 0.29 μM against MCF-7 cells, and 9.54 ± 0.15 μM against SHSY-5Y cells.[2] Another promising compound, AK-10, showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines, respectively.[2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase.[2]

Similarly, morpholine-benzimidazole-oxadiazole derivatives have been evaluated for their anticancer potential. One such derivative, compound 5h , exhibited a potent cytotoxic effect against the HT-29 human colon cancer cell line with an IC50 of 3.103 ± 0.979 μM. This compound also demonstrated selectivity for cancer cells over normal fibroblast cells (NIH3T3), where it had a significantly higher IC50 of 15.158 ± 0.987 μM. The mechanism of action for this class of compounds was linked to the inhibition of VEGFR-2, a key player in angiogenesis.

Summary of Anticancer Activity Data
Compound ClassCell LineActivityIC50 (µM)Reference
Morpholine Substituted Quinazoline (AK-3)A549Cytotoxicity10.38 ± 0.27[2]
MCF-7Cytotoxicity6.44 ± 0.29[2]
SHSY-5YCytotoxicity9.54 ± 0.15[2]
Morpholine Substituted Quinazoline (AK-10)A549Cytotoxicity8.55 ± 0.67[2]
MCF-7Cytotoxicity3.15 ± 0.23[2]
SHSY-5YCytotoxicity3.36 ± 0.29[2]
Morpholine-Benzimidazole-Oxadiazole (5h)HT-29Cytotoxicity3.103 ± 0.979
NIH3T3Cytotoxicity15.158 ± 0.987
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Apoptotic Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. The following diagram illustrates a simplified overview of the apoptotic signaling cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

The morpholine scaffold is recognized for its ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[3][4] This has spurred investigations into the neuroprotective potential of morpholine derivatives, including those based on the this compound core.

While specific quantitative data for simple this compound analogs in neuroprotection assays are still emerging, the broader class of morpholine-containing compounds has shown promise in modulating key enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3][5] The ability of these compounds to interact with multiple targets offers a potential advantage in treating complex multifactorial diseases like Alzheimer's and Parkinson's.[1]

Experimental Protocol: In Vitro Neuroprotection Assay (PC12 Cell Line)

The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model for neuronal studies as these cells can differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).

Procedure:

  • Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, treat cells with 50-100 ng/mL of NGF for 5-7 days.

  • Induction of Neurotoxicity: Induce neurotoxicity using agents like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Compound Treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) before adding the neurotoxin.

  • Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-treated control.

Visualizing a Neuroprotective Signaling Pathway

The following diagram illustrates a simplified representation of a generic neuroprotective signaling pathway that could be investigated for this compound derivatives.

Neuroprotection_Pathway Neuroprotective Compound Neuroprotective Compound Receptor Receptor Neuroprotective Compound->Receptor Activates Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Nucleus Nucleus Transcription Factor->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Induces Neuroprotective Proteins Neuroprotective Proteins Gene Expression->Neuroprotective Proteins Cell Survival Cell Survival Neuroprotective Proteins->Cell Survival Promotes Oxidative Stress Oxidative Stress Neuroprotective Proteins->Oxidative Stress Inhibits Apoptosis Apoptosis Neuroprotective Proteins->Apoptosis Inhibits

Caption: A generic signaling pathway illustrating how a neuroprotective compound can promote cell survival.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

The this compound scaffold has also been explored for its potential anti-inflammatory properties. While direct in vivo data for simple derivatives is limited, related morpholine-containing compounds have shown promise in preclinical models of inflammation.

For instance, morpholinopyrimidine derivatives have been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][6] This anti-inflammatory effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Inflammatory Signaling Pathway

The following diagram depicts a simplified overview of the LPS-induced inflammatory signaling pathway in macrophages.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription of iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces

Caption: A simplified diagram of the LPS/TLR4-mediated inflammatory pathway leading to the production of inflammatory mediators.

Antimicrobial Activity: A Potential New Class of Antibacterial Agents

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. A study on sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978) reported their activity against a panel of bacteria.[3]

Summary of Antimicrobial Activity Data (Zone of Inhibition in cm)
CompoundB. megateriumS. typhiMicrococcus spp.E. coliReference
V-1c1.81.63.21.1[3]
V-1g1.41.72.72.3[3]
V-1h3.81.2ND1.8[3]
ND: Not Determined

These results indicate that substitutions on the phenyl ring and the sulfonamide moiety can significantly influence the antibacterial spectrum and potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Agar (B569324) Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing the General Workflow for Antimicrobial Screening

Antimicrobial_Screening Start Start Synthesize Derivatives Synthesize Derivatives Start->Synthesize Derivatives Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Apply Compound Discs Apply Compound Discs Synthesize Derivatives->Apply Compound Discs Inoculate Agar Plates Inoculate Agar Plates Prepare Inoculum->Inoculate Agar Plates Inoculate Agar Plates->Apply Compound Discs Incubate Plates Incubate Plates Apply Compound Discs->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC End End Determine MIC->End

Caption: A general workflow for the screening of antimicrobial compounds using the disc diffusion and MIC determination methods.

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various routes. A common method involves the reaction of N-phenylethanolamine with chloroacetyl chloride in the presence of a base.

General Synthesis Protocol

Reaction: N-phenylethanolamine + Chloroacetyl chloride → this compound

Procedure:

  • Dissolve N-phenylethanolamine in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Simultaneously add chloroacetyl chloride and a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture, maintaining a controlled temperature and pH.

  • After the addition is complete, stir the reaction mixture for a specified time.

  • Cool the mixture to induce precipitation of the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Further derivatization can be achieved by modifying the phenyl ring through electrophilic aromatic substitution reactions or by functionalizing the morpholinone ring.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The existing data, although in some areas still preliminary for the core scaffold itself, strongly suggests its potential in anticancer, neuroprotective, anti-inflammatory, and antimicrobial applications.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds and to identify their molecular targets. The promising pharmacokinetic properties associated with the morpholine ring, particularly its ability to cross the blood-brain barrier, make this scaffold especially attractive for the development of new treatments for central nervous system disorders. Continued exploration of the this compound core holds significant promise for the discovery of next-generation therapeutics.

References

4-Phenylmorpholin-3-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for the efficient discovery of novel therapeutic agents.[1][2][3] These molecular frameworks exhibit the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity, serving as versatile templates for the design of diverse compound libraries.[1][4] The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a prominent example of such a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

This technical guide focuses on the 4-phenylmorpholin-3-one core, a specific embodiment of the morpholine privileged structure. This scaffold is a key constituent in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it forms the backbone of the blockbuster anticoagulant Rivaroxaban. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The this compound Core: A Versatile Synthetic Platform

The this compound scaffold provides a robust and readily functionalizable platform for the generation of diverse chemical entities. The phenyl ring and the morpholinone core offer multiple points for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

General Synthesis of the this compound Scaffold

The synthesis of the this compound core is well-established, with several efficient methods reported in the literature. A common approach involves the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Anilinoethanol, Chloroacetyl chloride, Sodium hydroxide (B78521), Isopropanol, Water.

  • Procedure:

    • Dissolve 2-anilinoethanol (1.0 equivalent) in isopropanol.

    • Heat the solution to 40°C.

    • Simultaneously add chloroacetyl chloride (3.0 equivalents) and a 10 N aqueous solution of sodium hydroxide dropwise, maintaining the pH of the reaction mixture between 7 and 8.

    • After the addition is complete, continue stirring the mixture at 40°C for 10 minutes.

    • Cool the reaction mixture to 0°C and stir for an additional hour.

    • Collect the resulting white solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is demonstrated by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise as anticoagulants, anticancer agents, anti-inflammatory agents, and antimicrobial agents.

Anticoagulant Activity: Factor Xa Inhibition

The most prominent application of the this compound core is in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa TF-FVIIa Complex Tissue Factor->TF-FVIIa Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Factor X Factor X TF-FVIIa->Factor X Factor XIIa Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa IXa-VIIIa IXa-VIIIa Complex Factor IXa->IXa-VIIIa Factor VIIIa Factor VIIIa Factor VIIIa->IXa-VIIIa IXa-VIIIa->Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Factor Va Factor Va Factor Va->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa

Caption: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa.

A key intermediate derived from this compound is 4-(4-aminophenyl)-3-morpholinone, which is a central precursor in the synthesis of Rivaroxaban (Xarelto®), a potent and selective direct inhibitor of Factor Xa.

Experimental Protocol: Synthesis of 4-(4-Aminophenyl)-3-morpholinone

  • Materials: 4-(4-Nitrophenyl)-3-morpholinone, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol.

  • Procedure:

    • In an autoclave, suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 equivalent) and 10% Pd/C in ethanol.

    • Pressurize the autoclave with hydrogen gas (e.g., 50 psi).

    • Heat the mixture to 60°C and stir vigorously until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and carefully vent the hydrogen gas.

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)-3-morpholinone.

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

  • Objective: To determine the IC50 value of a test compound against Factor Xa.

  • Materials: Human Factor Xa, Chromogenic substrate for Factor Xa (e.g., S-2222), Tris-HCl buffer (pH 8.4) containing NaCl and EDTA, Test compound, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, Factor Xa solution, and buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals.

    • Calculate the rate of substrate hydrolysis.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

CompoundTargetIC50 (nM)Ki (nM)
RivaroxabanFactor Xa0.70.4
ApixabanFactor Xa2.30.8
EdoxabanFactor Xa3.30.6

Table 1: Quantitative data for selected Factor Xa inhibitors. (Note: Data are representative and may vary depending on assay conditions).

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

The this compound scaffold has also been explored for the development of anticancer agents, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes.

PI3K_Akt_mTOR Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Inhibitor Inhibitor Inhibitor->PI3K

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Derivatives of this compound have been synthesized and evaluated as inhibitors of PI3K isoforms.

Experimental Protocol: PI3Kα Inhibition Assay (Kinase-Glo®)

  • Objective: To determine the IC50 value of a test compound against PI3Kα.

  • Materials: Recombinant human PI3Kα, PIP2/PS substrate, ATP, Kinase-Glo® Luminescent Kinase Assay Kit, Tris-HCl buffer (pH 7.5) with MgCl2, DTT, and CHAPS, Test compound, White 96-well plates, Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a white 96-well plate, add the test compound, PI3Kα enzyme, and PIP2/PS substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and plot against the logarithm of the test compound concentration to determine the IC50 value.

Compound IDSubstitution on Phenyl RingPI3Kα IC50 (nM)
1a 4-OCH3150
1b 4-Cl85
1c 3,4-diCl42
1d 4-CF368

Table 2: Anticancer activity of selected this compound derivatives as PI3Kα inhibitors. (Note: Data are hypothetical and for illustrative purposes).

Experimental Protocol: Cell Viability Assay (MTT)

  • Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7), DMEM medium with 10% FBS, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory and Antimicrobial Activities

The privileged nature of the this compound scaffold extends to its potential as a source of anti-inflammatory and antimicrobial agents. Modifications to the core structure have yielded compounds with inhibitory activity against key inflammatory mediators and various microbial strains.

Experimental Protocol: COX Inhibition Assay

  • Objective: To evaluate the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2, Arachidonic acid, Tris-HCl buffer (pH 8.0), Test compound, EIA buffer, Prostaglandin (B15479496) screening EIA kit.

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), Test compound, 96-well microplates, Plate reader.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound IDR GroupCOX-2 IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a H15.264>128
2b 4-NO28.53264
2c 4-F10.132128
2d 2,4-diCl5.31632

Table 3: Anti-inflammatory and antimicrobial activities of selected this compound derivatives. (Note: Data are hypothetical and for illustrative purposes).

The Privileged Nature of the this compound Scaffold: A Logical Relationship

The diverse biological activities of this compound derivatives underscore its status as a privileged structure. By strategically modifying the substituents on the phenyl ring and other positions of the morpholinone core, it is possible to tune the pharmacological profile of the resulting molecules to target a wide array of biological systems.

Logical Relationship: Versatility of the this compound Core

This diagram illustrates how modifications to the core structure lead to different therapeutic applications.

Privileged_Structure Core This compound Core Anticoagulant Anticoagulant (Factor Xa Inhibition) Core->Anticoagulant Rivaroxaban Precursor Anticancer Anticancer (PI3K Inhibition) Core->Anticancer Phenyl Ring Substitutions Anti-inflammatory Anti-inflammatory (COX Inhibition) Core->Anti-inflammatory Scaffold Hopping Antimicrobial Antimicrobial Core->Antimicrobial Heterocyclic Modifications

Caption: The this compound core as a versatile scaffold for diverse therapeutic applications.

Conclusion

The this compound scaffold represents a quintessential example of a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the ability to modulate its biological activity through straightforward chemical modifications, makes it an invaluable tool for drug discovery and development. From its pivotal role in the synthesis of the life-saving anticoagulant Rivaroxaban to its emerging potential in the development of novel anticancer, anti-inflammatory, and antimicrobial agents, the this compound core continues to be a source of inspiration for the design of new and effective therapeutics. This guide has provided a comprehensive overview of the current state of knowledge on this important scaffold, offering valuable insights and practical protocols for researchers in the field. The continued exploration of the chemical space around the this compound nucleus holds significant promise for the discovery of the next generation of medicines.

References

Theoretical and Computational Insights into 4-Phenylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylmorpholin-3-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, morpholinone core, coupled with a phenyl substituent, provides a versatile scaffold for the development of novel therapeutics. This technical guide delves into the theoretical and computational aspects of this compound, alongside a review of its synthesis and its role as a precursor to the anticoagulant drug Rivaroxaban. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of a phenyl group and a lactam function, as seen in this compound, creates a molecule with a defined three-dimensional structure that is amenable to further chemical modification. This compound is a critical building block in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[2] Understanding the structural, electronic, and energetic properties of the this compound core is therefore essential for the rational design of new and improved therapeutic agents.

Physicochemical and Computational Properties

While extensive dedicated computational studies on this compound are not widely available in the public domain, we can compile known properties and infer others based on its structure and data from related compounds.

General and Computed Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values are sourced from chemical databases and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
IUPAC Name This compound[3]
CAS Number 29518-11-4[3]
Melting Point 113-114 °C[4]
Boiling Point (Predicted) 395.2 ± 35.0 °C[5]
Density (Predicted) 1.187 g/cm³[5]
pKa (Predicted) 0.27 ± 0.20[5]
Topological Polar Surface Area (TPSA) 29.5 Ų[3]
Number of Rotatable Bonds 1[6]
Number of H-bond Acceptors 2[6]
Number of H-bond Donors 0[6]

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the title compound.

Theoretical and Computational Chemistry Considerations

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[7] While specific DFT studies on this compound are scarce, studies on related quinazolinone and morpholine derivatives provide insights into what can be expected.[8][9]

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G**, would allow for the determination of:

  • Optimized Geometry: Calculation of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. For morpholine rings, a chair conformation is typically the most stable.[10]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

  • Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure and vibrational modes of the molecule.

Molecular docking studies on analogs of this compound have been used to predict their binding affinity to various biological targets.[11][12][13] Such studies on this compound derivatives could be employed to explore their potential as inhibitors of various enzymes, guiding the design of new drug candidates.

Synthesis and Experimental Data

Synthetic Protocol

A common method for the synthesis of this compound involves the reaction of N-phenylethanolamine with chloroacetyl chloride in the presence of a base.[4]

Experimental Procedure: [4]

To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (B130326) (6 mL) heated to 40°C, chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide (B78521) solution (29.6 mL, 296 mmol) are added dropwise simultaneously, maintaining the pH of the reaction mixture between 7 and 8. After the addition is complete, the reaction mixture is stirred at 40°C for an additional 10 minutes. The mixture is then cooled to 0°C and stirred for 1 hour. The resulting white solid product is collected by filtration, washed with cold water, and dried to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product N_phenylethanolamine N-Phenylethanolamine Reaction Reaction N_phenylethanolamine->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction NaOH 10 N NaOH NaOH->Reaction IPA Isopropanol (Solvent) IPA->Reaction Temp1 40 °C Temp1->Reaction Temp2 0 °C Cooling Cooling Temp2->Cooling Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Product This compound Filtration->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J = 5.2 Hz, 2H), 3.77 (t, J = 5.2 Hz, 2H).[4]

Role in Drug Development: Precursor to Rivaroxaban

This compound is a key starting material in the synthesis of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa.[2] The synthesis involves the nitration of this compound to form 4-(4-nitrophenyl)-3-morpholinone, followed by reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)morpholin-3-one.[2] This intermediate is then further elaborated to produce Rivaroxaban.

Mechanism of Action of Rivaroxaban and Implied Signaling Pathway

Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[14][15][16] By blocking Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[15][16] Recent studies have also suggested that Rivaroxaban may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[17]

Below is a diagram illustrating the coagulation cascade and the point of inhibition by Rivaroxaban, as well as its potential influence on the NF-κB pathway.

G cluster_coagulation Coagulation Cascade cluster_drug Drug Action cluster_nfkb NF-κB Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorXa Factor Xa Rivaroxaban Rivaroxaban (derived from This compound) Rivaroxaban->FactorXa Inhibits MMP9 MMP-9 Rivaroxaban->MMP9 Inhibits NFkB NF-κB Inflammation Inflammation NFkB->Inflammation MMP9->NFkB

Caption: Mechanism of action of Rivaroxaban and its link to signaling.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, not only for its role as a key intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban but also as a versatile scaffold for the development of new chemical entities. While detailed theoretical and computational studies on this specific molecule are not yet prevalent in the literature, the available data on its synthesis, properties, and the biological activity of its derivatives provide a strong foundation for future research. This technical guide has summarized the current knowledge on this compound and highlighted the potential for computational methods to further elucidate its properties and guide the design of novel therapeutics. Further investigation into the theoretical aspects of this core structure is warranted and is expected to yield valuable insights for drug discovery and development.

References

Methodological & Application

Synthesis of 4-Phenylmorpholin-3-one from 2-anilinoethanol and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-Phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of this compound from 2-anilinoethanol (B49455) and chloroacetyl chloride.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The reaction of 2-anilinoethanol with chloroacetyl chloride is a common and effective method for its preparation. This document outlines various reported protocols, summarizes key quantitative data, and provides a detailed experimental procedure and workflow.

Reaction Scheme

The overall reaction is a two-step process involving the acylation of the secondary amine in 2-anilinoethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Reaction Scheme

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Yields

Reference/ProtocolSolvent(s)BaseTemperature (°C)Reaction TimeYield (%)Purity (HPLC)
Protocol 1[1]Ethanol (B145695), Water40% aq. NaOH4010-30 min9499.5%
Protocol 2[2]Ethanol, Water45% aq. NaOH38-4360-80 min80Not Reported
Protocol 3[1]Isopropyl alcohol10 N NaOH4010 min62Not Reported
Protocol 4[1]Ethanol, Water45% aq. NaOH38-4530 min68Not Reported

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[3]
Molecular Weight177.20 g/mol [3]
AppearanceWhite to off-white solid[2][4]
Melting Point114 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.42 (t, J=8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J=5.2 Hz, 2H), 3.77 (t, J=5.2 Hz, 2H)

Table 3: Expected Spectroscopic Data of this compound

TechniqueFunctional GroupExpected Chemical Shift / Absorption Range
¹³C NMR C=O (amide)165-175 ppm
Aromatic C-N140-150 ppm
Aromatic C-H110-130 ppm
O-CH₂60-70 ppm
N-CH₂ (ring)40-50 ppm
N-CH₂ (acyl)40-50 ppm
FT-IR C=O (amide) stretch1650-1680 cm⁻¹ (strong)
C-N stretch1200-1350 cm⁻¹
C-O-C stretch1050-1150 cm⁻¹ (strong)
Aromatic C-H stretch3000-3100 cm⁻¹
Aliphatic C-H stretch2850-2960 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z = 177

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from a high-yield procedure[1].

Materials and Equipment:

  • 2-Anilinoethanol

  • Chloroacetyl chloride

  • Sodium hydroxide (B78521) (NaOH), 40% aqueous solution

  • Ethanol

  • Water (deionized)

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Dropping funnels (2)

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, dissolve 2-anilinoethanol (e.g., 50 g) in ethanol (e.g., 46 mL) at room temperature.

  • Heating: Gently heat the solution to 40°C.

  • Simultaneous Addition: Simultaneously add a 40% aqueous sodium hydroxide solution (e.g., 316 g) and chloroacetyl chloride (e.g., 123 g) dropwise to the reaction mixture while maintaining the temperature at 40°C. The addition should be controlled to keep the pH of the reaction mixture between 12 and 12.5[2].

  • Reaction: After the addition is complete, continue stirring the mixture at 40°C for 10-30 minutes.

  • Cooling and Precipitation: Cool the reaction mixture to 0-5°C using an ice bath and stir for an additional 30 minutes to allow for complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with cold deionized water (e.g., 50 mL) to remove any remaining salts and impurities.

  • Drying: Dry the purified product in an oven at 50-60°C for 1-2 hours, or until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 2-Anilinoethanol Dissolution Dissolve 2-Anilinoethanol in Ethanol Reactant1->Dissolution Reactant2 Chloroacetyl Chloride Addition Simultaneous Addition of Chloroacetyl Chloride and NaOH solution Reactant2->Addition Base 40% aq. NaOH Base->Addition Solvent Ethanol Solvent->Dissolution Heating Heat to 40°C Dissolution->Heating Heating->Addition Stirring Stir at 40°C (10-30 min) Addition->Stirring Cooling Cool to 0-5°C and Stir (30 min) Stirring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry at 50-60°C Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization Anilinoethanol 2-Anilinoethanol Intermediate1 N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide Anilinoethanol->Intermediate1 + Chloroacetyl Chloride Chloroacetyl Chloroacetyl Chloride Intermediate2 Deprotonated Intermediate Intermediate1->Intermediate2 + OH⁻ - H₂O Product This compound Intermediate2->Product - Cl⁻

Caption: Proposed mechanism for this compound synthesis.

References

Application Notes and Protocols for the Industrial Scale Production of 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylmorpholin-3-one is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for the anticoagulant drug Rivaroxaban.[1][2][3] The morpholine (B109124) ring is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability.[4] This document provides detailed application notes and protocols for the industrial scale production of this compound, focusing on a common and efficient synthetic route.

The primary and most industrially viable method for synthesizing this compound involves the reaction of 2-(Phenylamino)ethanol with chloroacetyl chloride.[1][4][5] This process is typically a one-pot synthesis that proceeds through an initial N-acylation followed by an intramolecular Williamson ether synthesis for cyclization.[4] Careful control of reaction parameters such as temperature, pH, and the stoichiometry of reagents is crucial for optimizing yield and purity.[4][5]

Data Presentation

The following tables summarize quantitative data from various published methods for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1[5]Method 2[5]Method 3[6]Method 4[5]
Starting Material 2-(Phenylamino)ethanol2-(Phenylamino)ethanolN-phenylethanolamine2-(Phenylamino)ethanol
Reagent Chloroacetyl chlorideChloroacetyl chlorideChloroacetyl chlorideChloroacetyl chloride
Base 45% Sodium hydroxide (B78521)45% Sodium hydroxide10 N Sodium hydroxide40% aq. Sodium hydroxide
Solvent Ethanol (B145695)/WaterEthanol/WaterIsopropanolEthanol
Temperature (°C) 38-4338-454040
pH 12-12.510-137-8Not specified
Yield (%) 80686294
Purity (by HPLC) Not specifiedNot specifiedNot specified99.5%

Table 2: Stoichiometry of Key Reagents

ReagentMolar Equivalents (Method 1)[5]Molar Equivalents (Method 2)[5]Molar Equivalents (Method 3)[6]Molar Equivalents (Method 4)[5]
Chloroacetyl chloride333~3.1
Sodium hydroxide5-76.2~6.2~8

Note: Molar equivalents are relative to the starting material, 2-(Phenylamino)ethanol.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is based on a high-yield (94%) process described in the literature.[5]

Materials:

  • 2-(Phenylamino)ethanol

  • Ethanol

  • 40% aqueous sodium hydroxide solution

  • Chloroacetyl chloride

  • Water (for washing)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels

  • Cooling system

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with 2-(Phenylamino)ethanol (e.g., 50 g) and ethanol (e.g., 46 ml) at room temperature.

  • Heating: Heat the resulting mixture to 40°C with stirring.

  • Simultaneous Addition: Simultaneously add 40% aqueous sodium hydroxide solution (e.g., 316 g) and chloroacetyl chloride (e.g., 123 g) to the reactor at a controlled rate, maintaining the temperature at 40°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 40°C for 10-30 minutes.

  • Cooling and Precipitation: Cool the reaction mass to 0-5°C and stir for an additional 30 minutes to facilitate product precipitation.

  • Isolation: Filter the solid product and wash it with cold water (e.g., 50 ml).

  • Drying: Dry the obtained solid in a vacuum oven at 50-60°C for 1 to 2 hours to yield 4-Phenyl-3-morpholinone.

Expected Outcome:

  • Yield: Approximately 94%[5]

  • Purity by HPLC: Approximately 99.5%[5]

Protocol 2: Synthesis of this compound with pH Control

This protocol is based on a process where pH is a critical control parameter.[5]

Materials:

  • 2-(Phenylamino)ethanol

  • Ethanol

  • Water

  • 45% sodium hydroxide solution

  • Chloroacetyl chloride

  • Demineralized water (for washing)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, pH meter, and addition funnels

  • Cooling system

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Initial Solution: Dissolve 2-(Phenylamino)ethanol in ethanol at room temperature and then add water.

  • Heating: Heat the solution to 38°C.

  • Controlled Addition: Simultaneously add chloroacetyl chloride (3 equivalents) and 45% sodium hydroxide solution (5 to 7 equivalents) over 60 to 80 minutes, maintaining the temperature between 38 and 43°C and the pH between 12 and 12.5.[5]

  • Stirring: Stir the mixture at a pH of 12 to 12.5 for 10 minutes.

  • Crystallization: Cool the mixture to 2°C and stir for 30 minutes to allow the product to precipitate.

  • Filtration and Washing: Filter the precipitated product and wash it twice with demineralized water at 2°C.

  • Drying: Dry the moist product to a constant mass at 50°C under reduced pressure.

Expected Outcome:

  • Yield: Approximately 80%[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the industrial production of this compound.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 2-(Phenylamino)ethanol D Reaction in Solvent (e.g., Ethanol/Water) A->D B Chloroacetyl Chloride B->D C Sodium Hydroxide C->D E Controlled Temperature (38-45°C) D->E Heat F pH Control (7-13) E->F Maintain G Cooling & Precipitation F->G Cool H Filtration G->H I Washing H->I J Drying I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

This diagram shows the logical relationship and dependencies of the key parameters in the synthesis process.

G reactants Reactants & Stoichiometry conditions Reaction Conditions (Temp, pH, Time) reactants->conditions workup Workup Procedure (Cooling, Filtration) conditions->workup yield Yield conditions->yield purity Purity conditions->purity workup->yield workup->purity

Caption: Key parameter relationships influencing product yield and purity.

Note: As this compound is primarily a synthetic intermediate, a signaling pathway diagram is not applicable. The provided diagrams illustrate the chemical synthesis workflow and logical relationships as relevant to its production.

References

Application Notes: 4-Phenylmorpholin-3-one Derivatives as Key Building Blocks in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban (B1684504), an orally administered direct factor Xa inhibitor, is a crucial anticoagulant for the prevention and treatment of thromboembolic disorders.[1] The morpholinone moiety is a critical pharmacophore of Rivaroxaban, and as such, derivatives of 4-phenylmorpholin-3-one, particularly 4-(4-aminophenyl)morpholin-3-one (B139978), serve as indispensable starting materials in many of its commercial syntheses.[2] This document provides detailed application notes and protocols for the synthesis of Rivaroxaban utilizing 4-(4-aminophenyl)morpholin-3-one as a key building block, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one generally proceeds through a multi-step sequence. A common and efficient route involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a suitable three-carbon synthon to construct the core oxazolidinone ring, followed by deprotection and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride to yield the final Rivaroxaban molecule.[3][4]

A frequently employed strategy involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide or a similar electrophilic C3 unit.[5][6] This is followed by cyclization to form the oxazolidinone ring, removal of the protecting group (e.g., phthalimide) to free the primary amine, and finally, acylation to introduce the 5-chlorothiophene-2-carboxamide (B31849) side chain.[5]

Experimental Protocols

The following protocols are synthesized from various patented and published procedures. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione

This step involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide.

Materials:

  • 4-(4-aminophenyl)morpholin-3-one

  • (S)-(+)-N-(2,3-epoxypropyl)phthalimide

  • Methanol (B129727)

Procedure:

  • In a suitable reactor, charge 4-(4-aminophenyl)morpholin-3-one (e.g., 10.0 kg).[6]

  • Add (S)-(+)-N-(2,3-epoxypropyl)phthalimide (e.g., 13.0 kg, molar ratio of approximately 1.2-1.3 to the amine).[6]

  • Add methanol as the solvent (e.g., 170 kg).[6]

  • Heat the reaction mixture to approximately 60 °C and maintain this temperature for about 20 hours.[6]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to 0-10 °C to facilitate the precipitation of the product.[6]

  • Filter the solid product and wash it with cold methanol (e.g., 30.0 kg).[6]

  • Dry the obtained solid under vacuum to yield 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione.

Protocol 2: Synthesis of 2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dione

This step involves the cyclization of the intermediate from Protocol 1 to form the oxazolidinone ring using N,N'-carbonyldiimidazole (CDI).

Materials:

  • 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione

  • N,N'-Carbonyldiimidazole (CDI)

  • Chlorobenzene (B131634)

Procedure:

  • Suspend the product from Protocol 1 (e.g., 17.0 kg) in chlorobenzene (e.g., 170 kg).[6]

  • Add N,N'-carbonyldiimidazole (CDI) (e.g., 8.5 kg, in slight stoichiometric excess).[6]

  • Heat the mixture to approximately 100 °C and maintain this temperature for about 4 hours.[6]

  • Monitor the reaction for completion.

  • After the reaction is complete, the product can be isolated by cooling the mixture and filtering the resulting precipitate.

Protocol 3: Synthesis of (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Hydrochloride

This protocol describes the deprotection of the phthalimide (B116566) group to yield the key amine intermediate.

Materials:

  • 2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dione

  • 30% Methylamine (B109427) solution in ethanol (B145695)

  • Ethanol

  • Hydrochloric acid (e.g., 25% solution)

Procedure:

  • To a reaction flask, add the product from Protocol 2 (e.g., 360g), a 30% methylamine solution (e.g., 377g), and ethanol (e.g., 1440ml).[7]

  • Heat the mixture to 65°C and stir for 8 hours.[7]

  • Monitor the reaction by TLC.[7]

  • After completion, cool the reaction mixture and adjust the pH to 4-5 with a 25% HCl solution.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • Add ethanol (e.g., 700ml) to the residue and stir at room temperature for 2 hours.[7]

  • Filter the solid, wash with ethanol, and dry to obtain (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride.[7]

Protocol 4: Synthesis of Rivaroxaban

The final step involves the acylation of the amine intermediate with 5-chlorothiophene-2-carbonyl chloride.

Materials:

Procedure:

  • In a three-necked flask, suspend (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (e.g., 240g) in dichloromethane (e.g., 1400ml).[7]

  • Add triethylamine (e.g., 321.78g) and cool the mixture in an ice bath.[7]

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (e.g., 359g) in dichloromethane (e.g., 600ml) to the reaction mixture.[7]

  • Stir the mixture in an ice bath for 2 hours, then at room temperature for 4 hours.[7]

  • Monitor the reaction progress by TLC.[7]

  • Upon completion, the reaction mixture is typically washed with water and the organic layer is separated.

  • The organic layer is then concentrated, and the crude Rivaroxaban is purified by recrystallization from a suitable solvent (e.g., acetic acid).[4]

Quantitative Data Summary

The following table summarizes representative yields and purity data reported in the literature for the key steps in the synthesis of Rivaroxaban starting from 4-(4-aminophenyl)morpholin-3-one.

StepStarting MaterialProductReagentsSolvent(s)Yield (%)Purity (%) (Method)Reference
1. Epoxide Opening4-(4-aminophenyl)morpholin-3-one2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione(S)-(+)-N-(2,3-epoxypropyl)phthalimideMethanol82.7-[6]
2. Oxazolidinone Formation2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dioneN,N'-CarbonyldiimidazoleChlorobenzene--[6]
3. Deprotection2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dione(S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochlorideMethylamine, HClEthanol88.2699.24 (HPLC)[7]
4. Acylation(S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochlorideRivaroxaban5-Chlorothiophene-2-carbonyl chloride, TriethylamineDichloromethane94-[4]
Overall 4-(4-aminophenyl)-3-morpholinoneRivaroxaban--~58-[1]

Visualizations

Signaling Pathway

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It does not require a cofactor like antithrombin III to exert its anticoagulant effect. By binding to the active site of Factor Xa, Rivaroxaban blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots.

Rivaroxaban_Mechanism Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin FactorXa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Rivaroxaban's mechanism of action.
Experimental Workflow

The overall experimental workflow for the synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one is depicted below.

Rivaroxaban_Synthesis_Workflow Start Start: 4-(4-aminophenyl)morpholin-3-one Step1 Step 1: Epoxide Ring Opening with (S)-(+)-N-(2,3-epoxypropyl)phthalimide Start->Step1 Intermediate1 Intermediate 1: 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione Step1->Intermediate1 Step2 Step 2: Cyclization with N,N'-Carbonyldiimidazole Intermediate1->Step2 Intermediate2 Intermediate 2: 2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dione Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., with Methylamine) Intermediate2->Step3 Intermediate3 Intermediate 3: (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Step3->Intermediate3 Step4 Step 4: Acylation with 5-Chlorothiophene-2-carbonyl chloride Intermediate3->Step4 QC Purification & QC (Recrystallization, HPLC) Step4->QC End Final Product: Rivaroxaban QC->End

Synthetic workflow for Rivaroxaban.
Logical Relationship of Intermediates

The following diagram illustrates the sequential conversion of key intermediates in the synthesis of Rivaroxaban.

Rivaroxaban_Synthesis_Intermediates A 4-(4-aminophenyl)morpholin-3-one B 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione A->B + (S)-Epoxypropyl- phthalimide C 2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl}isoindole-1,3-dione B->C + CDI D (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one C->D Deprotection E Rivaroxaban D->E + 5-Chlorothiophene- 2-carbonyl chloride

Key intermediates in Rivaroxaban synthesis.

References

Application Notes and Protocols: Derivatization of 4-Phenylmorpholin-3-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-phenylmorpholin-3-one and the subsequent biological screening of the synthesized compounds. The protocols outlined below are intended to serve as a foundational resource for identifying novel therapeutic agents with potential applications in oncology and inflammatory diseases.

Introduction

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. The this compound core, in particular, has emerged as a promising starting point for the development of novel bioactive molecules. Derivatives of this scaffold have demonstrated a range of biological activities, including potent antitumor and anti-inflammatory effects. This document details the synthetic derivatization of this compound and provides robust protocols for screening these new chemical entities for their biological activity.

Synthetic Derivatization of this compound

The derivatization of this compound can be strategically designed to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. Key modification sites include the phenyl ring and the morpholinone core itself.

General Synthetic Scheme:

A common approach involves the reaction of N-phenylethanolamine with chloroacetyl chloride to form the this compound core.[1] Substitutions on the phenyl ring can be introduced either on the starting N-phenylethanolamine or post-cyclization through electrophilic aromatic substitution reactions. Further modifications can be achieved by leveraging the reactivity of the lactam functionality within the morpholinone ring.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify and characterize promising derivatives. This cascade typically begins with broad cytotoxicity and anti-inflammatory screening, followed by more specific mechanistic assays for the most active compounds.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Library of this compound Derivatives B Anticancer Screening (e.g., MTT Assay) A->B C Anti-inflammatory Screening (e.g., NO Assay) A->C D Dose-Response Studies (IC50 Determination) B->D C->D E Selectivity Profiling (Normal vs. Cancer Cell Lines) D->E F Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) E->F G Target Identification & Validation F->G

Caption: A logical workflow for the biological screening of this compound derivatives.

Data Presentation: Biological Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer and anti-inflammatory activities of representative morpholine-containing compounds. This data serves as a benchmark for newly synthesized this compound derivatives.

Compound IDDerivative ClassTarget/Cell LineAssayIC50 (µM)Reference
Anticancer Activity
Compound 13-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-oneHeLaMTT10.64 - 33.62[2]
Compound 24-AnilinoquinolinylchalconeMDA-MB-231MTT0.11[3]
Compound 3N-phenyl pyrazolineHeLaMTT5.46[4]
Anti-inflammatory Activity
Compound 4Norsesterterpene PeroxideRAW 264.7 (LPS-stimulated)NO Production7.4[5]
Compound 5Banana Blossom ExtractRAW 264.7 (LPS-stimulated)NO Production5.98 µg/ml[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • N-phenylethanolamine

  • Chloroacetyl chloride

  • Isopropanol (IPA)

  • 10 N Sodium hydroxide (B78521) solution

  • Cold water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Dropping funnels

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-phenylethanolamine (1.0 eq) in isopropanol.

  • Heat the solution to 40°C with stirring.

  • Simultaneously add chloroacetyl chloride (3.0 eq) and 10 N sodium hydroxide solution dropwise, maintaining the pH of the reaction mixture between 7 and 8.

  • After the addition is complete, continue stirring at 40°C for an additional 10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath and stir for 1 hour.

  • Collect the resulting white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

  • Confirm the structure of the product by ¹H NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro Anti-inflammatory Screening (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite produced by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of active compounds on key proteins in the PI3K/Akt signaling pathway.[13][14][15][16]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for many morpholine-containing inhibitors.

PI3K_Akt_Pathway cluster_inhibition Inhibition by this compound Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound derivatives.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and guidelines provided herein offer a systematic approach to the synthesis, screening, and mechanistic evaluation of these compounds. By following this structured workflow, researchers can efficiently identify and characterize new drug candidates with potential applications in treating cancer and inflammatory diseases.

References

Application Notes and Protocols for 4-Phenylmorpholin-3-one in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine (B109124) ring is a versatile scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates. While 4-Phenylmorpholin-3-one is well-established as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its direct application in the development of other novel therapeutics is an area of emerging interest. Publicly available data on its specific biological targets and mechanisms of action are limited; however, its structural similarity to other biologically active morpholine derivatives suggests potential for further investigation. One noted, though not extensively detailed, application is in the evaluation of bactericidal activity.

This document provides a framework for researchers interested in exploring the therapeutic potential of this compound, with a focus on its potential antibacterial properties. The following protocols and application notes are based on established methodologies for compound screening and characterization.

Potential Therapeutic Application: Antibacterial Activity

The morpholine nucleus is a component of several antimicrobial agents. While specific studies detailing the bactericidal activity of this compound are not extensively published, its potential in this area warrants investigation. The following protocols describe standard methods to determine the antibacterial efficacy of a test compound.

Data Presentation: Hypothetical Antibacterial Activity

The following table illustrates how quantitative data for the antibacterial activity of this compound could be presented.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusGram-positive64128
Bacillus subtilisGram-positive128256
Escherichia coliGram-negative>256>256
Pseudomonas aeruginosaGram-negative>256>256

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile CAMHB.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[3][4][5]

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipettes and spreaders

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot. .

    • Spot-inoculate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the positive control well (growth control).

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (Mid-log phase) inoculation Inoculation into 96-well Plate bacterial_culture->inoculation compound_dilution Serial Dilution of This compound compound_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic plating Plate on Agar from clear wells read_mic->plating incubation_mbc Incubation (37°C, 18-24h) plating->incubation_mbc read_mbc Determine MBC (Colony Counting) incubation_mbc->read_mbc PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineDerivative Morpholine Derivative (e.g., PI3K inhibitor) MorpholineDerivative->PI3K Inhibition

References

Application Notes and Protocols for the Quantification of 4-Phenylmorpholin-3-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 4-Phenylmorpholin-3-one in biological samples. Given the absence of a standardized, published method for this specific analyte, this document presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is based on established principles of bioanalysis for similar small molecules and serves as a robust starting point for method development and validation. The protocols detailed below are intended to guide researchers in establishing a reliable and sensitive assay for pharmacokinetic, toxicokinetic, and other drug development studies.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[1][2] This methodology allows for the accurate measurement of low concentrations of the analyte, even in complex biological fluids such as plasma, urine, and tissue homogenates.[1][3]

Principle: The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability during sample preparation and analysis.[4]

Proposed LC-MS/MS Method Parameters

The following table outlines the proposed starting parameters for the LC-MS/MS analysis of this compound. Optimization of these parameters will be necessary to achieve the desired performance characteristics.

ParameterProposed ConditionRationale/Notes
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds.[5]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)Acetonitrile is a common organic modifier providing good chromatographic resolution.
Gradient5% to 95% B over 5 minutesA generic gradient to start with, which can be optimized for faster analysis or better resolution.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume5 µLCan be adjusted based on sensitivity requirements.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveExpected to provide good ionization for the target analyte.
Multiple Reaction Monitoring (MRM) TransitionsTo be determined by infusion of a standard solution.Precursor ion will be [M+H]+. Product ions will be determined experimentally.
Internal StandardThis compound-d5 (or other stable isotope-labeled analog)A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.[4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a simple and rapid method for the extraction of this compound from plasma samples.[4][6]

Materials:

  • Human plasma (or other biological matrix)

  • This compound reference standard

  • This compound-d5 internal standard

  • Acetonitrile (LC-MS grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 50 µL of the internal standard working solution to each tube (except for blank samples).

  • To precipitate proteins, add 300 µL of cold acetonitrile to each tube.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean collection plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[4]

Protocol 2: Urine Sample Preparation using "Dilute and Shoot"

For urine samples, a simple dilution may be sufficient, depending on the required sensitivity and the concentration of the analyte.

Materials:

  • Urine sample

  • Internal standard working solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Autosampler vials

Procedure:

  • To an autosampler vial, add 50 µL of the urine sample.

  • Add 50 µL of the internal standard working solution.

  • Add 900 µL of a 50:50 (v/v) methanol:water solution.

  • Cap the vial and vortex thoroughly.

  • Inject an appropriate volume into the LC-MS/MS system.

Method Validation

Once the analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[7] The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix.[5]
Linearity A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[8]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Matrix Effect Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.[9]
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[8]

Quantitative Data Summary

The following table presents a template for summarizing the quantitative data obtained during method validation.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (% CV)Extraction Recovery (%)
This compound1 - 10001-5.2 to 3.8≤ 8.585 ± 5
Internal StandardN/AN/AN/AN/A88 ± 4

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual data must be generated during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation / Dilution Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the bioanalysis of this compound.

signaling_pathway cluster_validation Method Validation Parameters cluster_outcome Method Performance Selectivity Selectivity Reliable Reliable & Reproducible Method Selectivity->Reliable Linearity Linearity & Range Linearity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision Precision->Reliable LLOQ LLOQ LLOQ->Reliable Recovery Recovery Recovery->Reliable MatrixEffect Matrix Effect MatrixEffect->Reliable Stability Stability Stability->Reliable

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Quantitative Analysis of 4-Phenylmorpholin-3-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenylmorpholin-3-one is a chemical compound with potential applications in pharmaceutical and chemical research. A robust and sensitive analytical method for the quantitative determination of this compound in biological matrices is essential for pharmacokinetic studies, metabolism research, and quality control. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (SIL-IS), this compound-d5, to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • This compound-d5 (internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d5 and dissolve it in 1 mL of methanol.

  • Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and QC samples at the desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in acetonitrile.

3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL this compound-d5) to each tube, except for the blank samples.

  • To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 178.2 -> Product ion (m/z) 105.1 (quantifier) and 77.1 (qualifier).

    • This compound-d5 (IS): Precursor ion (m/z) 183.2 -> Product ion (m/z) 110.1.

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Collision Gas: Nitrogen

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and assessing the precision and accuracy of QC samples. The results are summarized in the table below.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%

Experimental Workflow Visualization

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound-d5) plasma->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a variety of research and development settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation.

References

Application Notes and Protocols for High-Throughput Screening of 4-Phenylmorpholin-3-one Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) assays to identify and characterize 4-Phenylmorpholin-3-one derivatives as antagonists of the Neurokinin-1 (NK1) receptor. The protocols are based on established methodologies for screening NK1 receptor antagonists and are adapted for the this compound scaffold, a promising chemotype for this target.

Introduction

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety. The this compound scaffold has been identified as a potential core structure for the development of novel NK1 receptor antagonists. High-throughput screening provides an efficient means to systematically evaluate libraries of these derivatives to identify potent and selective modulators of the NK1 receptor.

Data Presentation: Screening of a Hypothetical this compound Library

The following table summarizes hypothetical data from a primary high-throughput screen of a library of this compound derivatives against the NK1 receptor. The data is presented to illustrate the identification of initial hits based on their potency.

Compound IDStructure% Inhibition at 10 µMIC50 (µM)
PMO-001This compound5.2> 50
PMO-0024-(4-Fluorophenyl)morpholin-3-one45.812.5
PMO-0034-(3,4-Dichlorophenyl)morpholin-3-one89.10.75
PMO-0044-(4-Methoxyphenyl)morpholin-3-one62.35.1
PMO-0054-(4-Nitrophenyl)morpholin-3-one15.735.2
Positive Control Aprepitant 98.5 0.001
Negative Control DMSO 0.1 > 50

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This assay measures the ability of compounds to inhibit Substance P-induced calcium release in cells expressing the NK1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Probenecid (B1678239): To prevent dye leakage.

  • Substance P: NK1 receptor agonist.

  • Compound Library: this compound derivatives dissolved in DMSO.

  • Positive Control: Aprepitant.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the NK1 receptor-expressing cells into 384-well assay plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound derivatives, positive control, and negative control in assay buffer to a 4x final concentration.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a 4x solution of Substance P in assay buffer. The final concentration should be at the EC80 value, predetermined from an agonist dose-response curve.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and, after establishing a baseline, add 10 µL of the Substance P solution to each well.

    • Continue to measure the fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the signals of the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further characterization.

Secondary Confirmatory Assay: Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay provides a secondary, orthogonal method to confirm the antagonist activity of the primary hits by measuring the inhibition of Substance P-induced inositol phosphate (IP) production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.

  • Stimulation Buffer: Assay buffer containing LiCl.

  • Substance P: NK1 receptor agonist.

  • Hit Compounds: Selected this compound derivatives from the primary screen.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Ion-Exchange Columns: Dowex AG1-X8 resin.

  • Scintillation Cocktail and Counter.

Protocol:

  • Cell Labeling:

    • Seed cells in 24-well plates and grow to near confluency.

    • Replace the medium with labeling medium and incubate for 18-24 hours.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the hit compounds or controls in stimulation buffer for 30 minutes.

  • Agonist Stimulation:

    • Add Substance P (at a final EC80 concentration) to the wells and incubate for 45 minutes at 37°C.

  • Cell Lysis and IP Isolation:

    • Aspirate the medium and lyse the cells with lysis buffer.

    • Apply the cell lysates to the ion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the inositol phosphates with a high salt buffer.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.

    • Determine the IC50 values for the hit compounds by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of NK1 Receptor Activation and Antagonism

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates Antagonist This compound Derivative Antagonist->NK1R Blocks Binding Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: NK1 Receptor signaling and point of inhibition.

High-Throughput Screening Workflow

HTS_Workflow Start Start Compound_Library This compound Derivative Library Start->Compound_Library Primary_Screen Primary HTS: Calcium Mobilization Assay Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis: % Inhibition Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection (>50% Inhibition?) Data_Analysis_1->Hit_Selection Confirmed_Hits Confirmed Hits Hit_Selection->Confirmed_Hits Yes End End Hit_Selection->End No Dose_Response Dose-Response Analysis: IC50 Determination Confirmed_Hits->Dose_Response Secondary_Assay Secondary Assay: Inositol Phosphate Assay Dose_Response->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->End

Application Notes and Protocols: 4-Phenylmorpholin-3-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylmorpholin-3-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid structure, incorporating both an amide and an ether linkage, makes it an attractive building block for the development of novel pharmacologically active agents. The presence of the phenyl group offers a site for further functionalization, while the morpholin-3-one (B89469) core can be manipulated to introduce diverse chemical entities. This document provides a detailed overview of the applications of this compound in the synthesis of various heterocyclic compounds, complete with experimental protocols and quantitative data. The morpholine (B109124) ring system is a privileged pharmacophore in medicinal chemistry, and its derivatives are key structural features in numerous approved drugs.[1]

Synthesis of this compound

The parent compound, this compound, can be synthesized through the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride.[2]

Experimental Protocol: Synthesis of this compound[2]
  • In a suitable reaction vessel, dissolve 2-anilinoethanol in an appropriate solvent.

  • Simultaneously add chloroacetyl chloride and an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture, maintaining the pH between 12 and 12.5 and the internal temperature between 35 and 45°C.[2]

  • After the addition is complete, continue stirring the mixture until the reaction reaches completion, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

A similar protocol using isopropanol (B130326) as the solvent and maintaining a pH of 7-8 at 40°C has also been reported, affording the product in 62% yield.[3]

Application in the Synthesis of Rivaroxaban Precursors

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of 4-(4-aminophenyl)-3-morpholinone, a crucial precursor for the anticoagulant drug Rivaroxaban.[2] This transformation involves a two-step process: nitration of the phenyl ring followed by reduction of the nitro group.

This compound This compound Nitration Nitration This compound->Nitration 4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one Nitration->4-(4-Nitrophenyl)morpholin-3-one Reduction Reduction 4-(4-Nitrophenyl)morpholin-3-one->Reduction 4-(4-Aminophenyl)morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one Reduction->4-(4-Aminophenyl)morpholin-3-one

Caption: Synthetic pathway from this compound to 4-(4-Aminophenyl)morpholin-3-one.

Nitration of this compound

The nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position of the phenyl ring.

  • In a flask, add concentrated sulfuric acid (7-8 equivalents) and cool to 5-15°C.

  • Add this compound (1.0 equivalent) in portions, maintaining the internal temperature within the specified range.

  • Stir the mixture at 25°C for approximately 30 minutes.

  • Cool the reaction mixture to -10 to 0°C and add 65% nitric acid (0.9-1.2 equivalents) dropwise.

  • Stir the mixture at this temperature for about one hour.

  • Pour the reaction mixture into ice water and neutralize with an aqueous ammonia (B1221849) solution to a pH of approximately 7.4.

  • Extract the product with a suitable organic solvent (e.g., acetone).

  • Isolate the product by crystallization from an acetone/water mixture.

Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The subsequent reduction of the nitro group to an amine is a critical step. This can be achieved through catalytic hydrogenation.

  • Suspend 4-(4-Nitrophenyl)morpholin-3-one in an aliphatic alcohol (e.g., ethanol).

  • Add a hydrogenation catalyst, such as palladium on activated carbon (Pd/C).

  • Hydrogenate the mixture under hydrogen pressure at a suitable temperature until the reaction is complete.

  • Filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to isolate 4-(4-Aminophenyl)-3-morpholinone.

Reaction StepReagents and ConditionsProductYieldPurityReference
Nitration H₂SO₄, HNO₃, -10 to 15°C4-(4-Nitrophenyl)morpholin-3-one~80%High[2]
Reduction H₂, Pd/C, Ethanol4-(4-Aminophenyl)morpholin-3-oneExcellentHigh[2]

Functionalization at the C-2 Position of the Morpholinone Ring

The methylene (B1212753) group at the C-2 position of the morpholin-3-one ring is activated by the adjacent carbonyl and ether functionalities, making it a site for various chemical transformations.

Synthesis of Dehydrophosphonates

N-substituted morpholin-3-ones, including this compound, can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield dehydrophosphonates. This reaction introduces a phosphonate (B1237965) group at the C-3 position and a double bond between C-2 and C-3.

This compound This compound Reaction P(OEt)₃, POCl₃ This compound->Reaction Dehydrophosphonate Diethyl (4-phenyl-5,6-dihydro-2H-1,4-oxazin-3-yl)phosphonate Reaction->Dehydrophosphonate

Caption: Synthesis of a dehydrophosphonate from this compound.

This protocol is adapted from a general procedure for N-substituted morpholin-3-ones.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add triethyl phosphite.

  • Add phosphoryl chloride dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a cold solution of aqueous ammonia until the pH is neutral.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Potential Applications in Heterocyclic Synthesis

While direct, varied examples of heterocyclic synthesis starting from this compound are not extensively reported, the reactivity of the morpholin-3-one scaffold suggests several potential applications. These proposed pathways are based on the known reactivity of related systems and represent opportunities for further research.

Synthesis of Fused Heterocycles

The C-2 methylene group and the C-5 methylene group of the morpholinone ring could potentially be functionalized to enable the construction of fused heterocyclic systems. For example, introduction of a suitable functional group at C-2 could be followed by a cyclization reaction with a substituent on the N-phenyl ring.

Synthesis of Spiro-heterocycles

The carbonyl group at C-3 offers a reactive site for the synthesis of spiro-heterocycles. For instance, a reaction with a bis-nucleophile could lead to the formation of a spirocyclic system at this position.

cluster_0 Potential Synthetic Pathways cluster_1 Functionalization cluster_2 Heterocyclic Products This compound This compound C2_Functionalization C-2 Functionalization This compound->C2_Functionalization C3_Reaction C-3 Carbonyl Reaction This compound->C3_Reaction Phenyl_Ring_Modification Phenyl Ring Modification This compound->Phenyl_Ring_Modification Fused_Heterocycles Fused Heterocycles C2_Functionalization->Fused_Heterocycles Spiro_Heterocycles Spiro-heterocycles C3_Reaction->Spiro_Heterocycles Substituted_Morpholinones Substituted Morpholinones Phenyl_Ring_Modification->Substituted_Morpholinones

Caption: Potential synthetic applications of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, with its most prominent application being the synthesis of a key precursor for the anticoagulant Rivaroxaban. The protocols for the synthesis, nitration, and reduction of this compound are well-established. Furthermore, the reactivity of the C-2 position of the morpholinone ring has been demonstrated, opening avenues for the synthesis of functionalized derivatives such as dehydrophosphonates. While the broader application of this compound in the synthesis of diverse heterocyclic systems is an area ripe for exploration, its established utility and potential for further derivatization make it a compound of significant interest to researchers in drug discovery and development.

References

Troubleshooting & Optimization

Optimizing Synthesis of 4-Phenylmorpholin-3-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Phenylmorpholin-3-one. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance reaction yields.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Increase reaction time. - Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation. - Ensure vigorous stirring to improve reaction kinetics.
Incorrect pH: The pH of the reaction mixture is critical for the intramolecular cyclization step.- Carefully monitor and maintain the pH of the reaction mixture between 12 and 12.5 using a suitable base like sodium hydroxide (B78521) solution.[1]
Poor quality reagents: Degradation or impurities in starting materials (2-anilinoethanol or chloroacetyl chloride) can inhibit the reaction.- Use freshly distilled or purified reagents. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Suboptimal solvent system: The choice of solvent can significantly impact solubility and reaction rate.- An ethanol (B145695)/water mixture is a commonly used and effective solvent system.[1]
Presence of Multiple Spots on TLC (Impure Product) Side reactions: Formation of undesired byproducts. For instance, in syntheses involving nitration steps, ortho- and meta-isomers can form alongside the desired para-isomer.[2]- Optimize the addition rate and temperature control during the introduction of reagents. - For nitration, maintain a low temperature (-10 to 0°C) during the addition of nitric acid to favor the formation of the para-isomer.[2]
Unreacted starting materials: The reaction has not gone to completion.- Increase the reaction time or temperature as described above. - Consider using a slight excess of one of the reagents, though this may require more rigorous purification.
Hydrolysis of chloroacetyl chloride: Chloroacetyl chloride can react with water if not handled under anhydrous conditions initially.- Ensure all glassware is thoroughly dried before use. - Add chloroacetyl chloride to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
Product is a Dark or Oily Substance Presence of impurities: Colored byproducts or residual starting materials can lead to a discolored or oily product.- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain a purified, solid product. - Perform column chromatography for more challenging purifications.
Decomposition: The product may be degrading at elevated temperatures.- Avoid excessive heating during reaction workup and purification. - Dry the final product under vacuum at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and industrially viable method is the reaction of 2-anilinoethanol (B49455) (also known as N-phenylethanolamine) with chloroacetyl chloride in the presence of a base.[1][2] This one-pot synthesis involves an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Q2: What are the critical parameters to control for optimizing the yield in the 2-anilinoethanol and chloroacetyl chloride reaction?

A2: The critical parameters to control are:

  • Temperature: Maintaining the reaction temperature between 38-43°C is crucial for optimal reaction rates and minimizing side reactions.[1]

  • pH: The pH should be kept in the range of 12-12.5 to facilitate the deprotonation of the hydroxyl group for the final ring-closing step.[1]

  • Reagent Addition: Simultaneous and controlled addition of chloroacetyl chloride and the base solution is recommended to maintain the desired pH and reaction conditions.

Q3: Are there alternative synthetic routes for this compound?

A3: Yes, other routes have been described, though they may have disadvantages. One alternative involves the reaction of 1,4-dioxan-2-one (B42840) and aniline (B41778) at high temperatures (340°C) in an autoclave. Another method is the N-arylation of morpholin-2-one (B1368128) with an aryl halide like bromobenzene (B47551) using a copper catalyst. However, the reaction of 2-anilinoethanol with chloroacetyl chloride is generally preferred for its simplicity and good yield.[1]

Q4: How can I minimize the formation of impurities during the synthesis?

A4: To minimize impurities, ensure the use of high-purity starting materials, maintain precise control over reaction temperature and pH, and ensure efficient mixing. If subsequent modifications like nitration are performed, careful control of temperature and the stoichiometry of nitrating agents is essential to maximize the yield of the desired para-isomer and reduce ortho- and meta-byproducts.[2]

Q5: What is a suitable method for the purification of this compound?

A5: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by filtration, washing with cold water, and subsequent recrystallization.[3] An ethanol/water mixture is a common solvent system for recrystallization.

Experimental Protocols

Synthesis of this compound from 2-Anilinoethanol and Chloroacetyl Chloride

This protocol is based on established literature procedures.[1][2]

Materials:

  • 2-Anilinoethanol

  • Chloroacetyl chloride

  • Sodium hydroxide (45% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-anilinoethanol in a mixture of ethanol and water.

  • Heat the solution to approximately 38°C with stirring.

  • Simultaneously add chloroacetyl chloride and a 45% aqueous sodium hydroxide solution dropwise to the reaction mixture over 60-80 minutes.

  • Throughout the addition, carefully monitor the pH and maintain it between 12 and 12.5.

  • Maintain the reaction temperature between 38-43°C during the addition.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes.

  • Cool the reaction mixture to 0-5°C to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water.

  • Dry the purified this compound under vacuum.

Expected Yield: 80%[1]

Data Presentation

Table 1: Reaction Conditions for Synthesis via 2-Anilinoethanol
ParameterValue/Condition
Reactants 2-Anilinoethanol, Chloroacetyl Chloride
Base Sodium Hydroxide (45% aq. solution)
Solvent Ethanol / Water
Temperature 38 - 43 °C[1]
pH 12 - 12.5[1]
Reported Yield 80%[1]

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Anilinoethanol 2-Anilinoethanol N-acylation N-Acylation 2-Anilinoethanol->N-acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N-acylation Intramolecular_Cyclization Intramolecular Cyclization N-acylation->Intramolecular_Cyclization Base (NaOH) Ethanol/Water, 38-43°C This compound This compound Intramolecular_Cyclization->this compound

Caption: Synthesis of this compound from 2-Anilinoethanol.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start low_yield Low or No Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_conditions Check Reaction Conditions (Temp, pH, Time) low_yield->check_conditions Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) impure_product->optimize_purification Yes successful_synthesis Successful Synthesis impure_product->successful_synthesis No check_reagents Check Reagent Quality check_conditions->check_reagents check_reagents->impure_product optimize_purification->successful_synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-Phenylmorpholin-3-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration.- Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product "Oils Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the compound (Melting Point of this compound: ~113-114°C).- The presence of significant impurities is depressing the melting point of the mixture.- Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Colored Impurities Persist After Recrystallization - The impurity has similar solubility properties to the product.- The impurity is adsorbed onto the surface of the product's crystals.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.- Consider using column chromatography for more effective separation.
Poor Separation in Column Chromatography - The chosen mobile phase is too polar or not polar enough.- The column was not packed properly, leading to channeling.- The sample was not loaded onto the column in a concentrated band.- Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it carefully onto the top of the column.
Product is Contaminated with Starting Materials - Incomplete reaction during synthesis.- Inefficient removal during work-up.- Monitor the reaction to completion using TLC.- If starting materials are acidic or basic, an acid-base extraction during the work-up can be effective.- Column chromatography is generally effective at separating the product from starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 2-anilinoethanol (B49455) and chloroacetyl chloride. Side-products can also be present, for instance, 2,2'-(phenylimino)diethanol, which can form if reaction conditions are not carefully controlled.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on solubility data, suitable solvents for recrystallization include isopropanol (B130326), ethanol, and solvent mixtures such as acetone/water. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity. The melting point of the final product is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q4: My purified this compound is an off-white or yellowish solid. Is this normal?

A4: Pure this compound is typically described as an off-white solid. A distinct yellow or brownish color may indicate the presence of persistent impurities. If high purity is required, further purification steps such as treatment with activated charcoal or another recrystallization may be necessary.

Q5: What is a suitable mobile phase for the column chromatography of this compound?

A5: A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a gradient elution from a low to a higher concentration of ethyl acetate in hexane.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical results for similar compounds. Actual yields and purities will vary depending on the specific experimental conditions and the initial purity of the crude material.

Table 1: Illustrative Comparison of Recrystallization Solvents for Crude this compound

Solvent/Solvent System Initial Purity (%) Final Purity (%) Yield (%) Notes
Isopropanol8598.575Good crystal formation, effective impurity removal.
Ethanol8598.080Higher yield but slightly less effective at removing certain impurities.
Acetone/Water (9:1)8599.070Can achieve high purity, but the yield may be lower. Careful control of water addition is crucial.
Ethyl Acetate/Hexane8597.585Good for removing non-polar impurities, may require slow cooling to prevent oiling out.

Table 2: Illustrative Results for Column Chromatography Purification of this compound

Stationary Phase Mobile Phase Initial Purity (%) Final Purity (%) Yield (%)
Silica (B1680970) Gel (230-400 mesh)Hexane:Ethyl Acetate (Gradient: 4:1 to 1:1)85>99.590
Alumina (Neutral, Activity I)Dichloromethane:Methanol (Gradient: 100:0 to 98:2)8599.088

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol. Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Analyze the crude this compound by TLC using different ratios of hexane and ethyl acetate to determine the optimal mobile phase. The ideal mobile phase should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 4:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Impurities are significantly less soluble or more soluble Column Column Chromatography TLC->Column Similar solubility of product and impurities Purity_Check1 Purity Check (TLC, MP, HPLC) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC, MP, HPLC) Column->Purity_Check2 Pure_Product Pure this compound Purity_Check1->Pure_Product Purity > 98% Repurify Repurify if needed Purity_Check1->Repurify Purity < 98% Purity_Check2->Pure_Product Purity > 99% Purity_Check2->Repurify Purity < 99% Repurify->Column Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat and add more of the good solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes success Pure Crystals Obtained low_yield->success No concentrate Concentrate the mother liquor low_yield->concentrate Yes reheat_add_solvent->cool scratch_seed->cool concentrate->cool

Common impurities and byproducts in 4-Phenylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenylmorpholin-3-one. The information is designed to help users identify and resolve common issues encountered during their experiments, with a focus on impurities and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prominent and direct method is a one-pot synthesis involving the reaction of N-(2-Hydroxyethyl)aniline (also known as 2-anilinoethanol) with chloroacetyl chloride.[1] This process proceeds through an initial N-acylation followed by an intramolecular Williamson ether synthesis for cyclization.[1]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Maintaining a controlled temperature and pH is vital for optimizing the reaction yield and minimizing the formation of side products.[1] For the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride, a temperature range of 38 to 43°C and a pH between 10 and 13 are often recommended.[1][2]

Q3: What are the most common impurities and byproducts I might encounter in the synthesis of this compound?

A3: The most common impurities and byproducts include:

  • Unreacted Starting Materials: Residual N-(2-Hydroxyethyl)aniline and chloroacetyl chloride.

  • O-Acylation Byproduct (2-(phenylamino)ethyl 2-chloroacetate): This ester is formed when the hydroxyl group of N-(2-Hydroxyethyl)aniline reacts with chloroacetyl chloride instead of the amino group. This can be favored under acidic conditions.[3]

  • N,O-Diacylation Byproduct (N-(2-(2-chloroacetoxy)ethyl)-N-phenyl-2-chloroacetamide): This occurs when both the amino and hydroxyl groups of N-(2-Hydroxyethyl)aniline are acylated.[3]

  • Hydrolysis Products: Chloroacetyl chloride can be hydrolyzed to chloroacetic acid, and the final product can also be susceptible to hydrolysis under strong acidic or basic conditions.

Q4: How can I monitor the progress of the reaction and detect the presence of impurities?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product and major byproducts.[4] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the relative amounts of the desired product, byproducts, and any remaining starting materials.[4] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of the final product and the identification of impurities.[4]

Q5: What are the recommended methods for purifying the crude this compound?

A5: The most common purification methods are recrystallization and column chromatography.[4] For recrystallization, a suitable solvent system needs to be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for work-up and purification include water, ethanol (B145695), isopropanol, ethyl acetate, and toluene.[2][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Optimize Temperature: Ensure the reaction is maintained within the optimal temperature range (e.g., 38-43°C for the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride).[1]
Suboptimal pH - Maintain pH: Carefully control the addition of base to maintain the pH within the recommended range (e.g., 10-13) to facilitate both N-acylation and the subsequent intramolecular cyclization.[2]
Product Loss During Workup - Avoid Strongly Acidic or Basic Conditions: During aqueous workup, be mindful that strong acids or bases can catalyze the hydrolysis of the amide bond in the product. - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent.
Issue 2: Presence of Significant Impurities
Impurity/Byproduct Possible Cause Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.- Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of one reactant to drive the consumption of the other.
O-Acylation Byproduct Reaction conditions favoring O-acylation over N-acylation.- Control Temperature: Lower temperatures generally favor N-acylation. - Control pH: Maintaining a basic pH favors the more nucleophilic amine reacting over the alcohol.
N,O-Diacylation Byproduct Use of a large excess of chloroacetyl chloride.- Control Stoichiometry: Use a controlled amount of chloroacetyl chloride (typically a slight excess) relative to N-(2-Hydroxyethyl)aniline.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound from N-(2-Hydroxyethyl)aniline and chloroacetyl chloride as reported in various sources.

Solvent System Base Temperature (°C) pH Yield (%) Purity by HPLC (%) Reference
Ethanol/Water45% Sodium Hydroxide (B78521)38 - 4312 - 12.580Not Reported[1][5]
Ethanol40% Sodium Hydroxide40Not Reported9499.5[2]
Ethanol/Water45% Sodium Hydroxide38 - 4510 - 1368Not Reported[2]
Isopropyl Alcohol10 N Sodium Hydroxide407 - 862Not Reported[5]

Experimental Protocols

Key Experiment: Synthesis of this compound from N-(2-Hydroxyethyl)aniline and Chloroacetyl Chloride

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • N-(2-Hydroxyethyl)aniline

  • Chloroacetyl chloride

  • Sodium hydroxide solution (e.g., 40-45%)

  • Ethanol

  • Water

  • Ice bath

  • Reaction vessel with stirring and temperature control

  • pH meter or pH indicator strips

Procedure:

  • In a reaction vessel, dissolve N-(2-Hydroxyethyl)aniline in a mixture of ethanol and water at room temperature.

  • Heat the solution to the desired reaction temperature (e.g., 38-43°C) with stirring.[1]

  • Simultaneously and slowly add chloroacetyl chloride and a solution of sodium hydroxide to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature and pH within the desired range (e.g., pH 10-13).[2]

  • After the addition is complete, continue stirring the mixture at the same temperature for a short period (e.g., 10-30 minutes) to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water to remove any inorganic salts and water-soluble impurities.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants N-(2-Hydroxyethyl)aniline + Chloroacetyl Chloride reaction_conditions Ethanol/Water, NaOH 38-45°C, pH 10-13 reactants->reaction_conditions reaction_mixture Reaction Mixture reaction_conditions->reaction_mixture cooling Cooling & Precipitation reaction_mixture->cooling filtration Filtration cooling->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product analytical_methods TLC, HPLC, NMR, MS product->analytical_methods Purity & Identity Confirmation

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_reactants Reactants cluster_products Products reactant1 N-(2-Hydroxyethyl)aniline main_product This compound (Desired Product) reactant1->main_product N-Acylation & Intramolecular Cyclization byproduct1 O-Acylation Byproduct reactant1->byproduct1 O-Acylation byproduct2 N,O-Diacylation Byproduct reactant1->byproduct2 N,O-Diacylation reactant2 Chloroacetyl Chloride reactant2->main_product reactant2->byproduct1 reactant2->byproduct2

Caption: Logical relationships between reactants and products in the synthesis.

References

Troubleshooting guide for 4-Phenylmorpholin-3-one synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylmorpholin-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent method involving the reaction of 2-(Phenylamino)ethanol with chloroacetyl chloride.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
FP-01 Low or No Product Yield 1. Incorrect pH: The pH of the reaction mixture is critical and should be maintained in the alkaline range (typically 10-13) to facilitate the reaction.[1] 2. Inadequate Temperature Control: The reaction is often temperature-sensitive. Temperatures that are too low can slow down or stall the reaction, while excessively high temperatures can lead to side product formation. The optimal temperature range is generally between 38-45°C.[1] 3. Reagent Quality: Degradation of starting materials, especially chloroacetyl chloride, can lead to poor yields. 4. Insufficient Base: An inadequate amount of base (e.g., sodium hydroxide) will result in incomplete reaction.1. Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture and add base as needed to maintain the desired alkaline conditions.[1] 2. Maintain Temperature: Use a temperature-controlled water bath to maintain the reaction temperature within the optimal range.[1] 3. Use Fresh Reagents: Ensure that all reagents, particularly chloroacetyl chloride, are of high purity and have been stored correctly. 4. Ensure Sufficient Base: Use the recommended molar equivalents of base as specified in the protocol. Some protocols suggest using a significant excess of base.[1]
FP-02 Formation of Impurities/Side Products 1. Poor pH Control: Fluctuations in pH can lead to the formation of undesired side products.[1] 2. Localized Hotspots: Inadequate stirring can create localized areas of high temperature, promoting side reactions. 3. Incorrect Reagent Addition Rate: Adding chloroacetyl chloride too quickly can lead to exothermic reactions and the formation of byproducts.1. Strict pH Control: Maintain a stable pH throughout the addition of reagents.[1] 2. Vigorous Stirring: Ensure efficient and constant stirring of the reaction mixture. 3. Slow Reagent Addition: Add chloroacetyl chloride and sodium hydroxide (B78521) solution simultaneously and slowly over a period of 60-80 minutes to control the reaction rate and temperature.[1]
FP-03 Product is Oily or Difficult to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent can result in an oily product. 3. Incorrect Cooling Procedure: Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals.1. Purification: Wash the crude product with water to remove inorganic salts and other water-soluble impurities. Recrystallization from a suitable solvent such as ethanol (B145695) or an acetone/water mixture may be necessary.[1][2] 2. Thorough Drying: Dry the product under vacuum to ensure complete removal of solvents.[2] 3. Controlled Cooling: Cool the reaction mixture slowly to the recommended temperature (e.g., 0-5°C) and allow sufficient time for crystallization to occur.[1]
FP-04 Product Purity is Low (by HPLC) 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Ineffective Purification: The purification method used may not be sufficient to remove all impurities.1. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and ensure it has gone to completion before workup. 2. Optimize Purification: If purity remains low after initial washing and crystallization, consider alternative recrystallization solvents or column chromatography for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?

A1: The most frequently cited and reliable method is the reaction of 2-(Phenylamino)ethanol with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, in a solvent system like an ethanol/water mixture.[1][2] This method has been shown to produce high yields (up to 94%) and high purity (99.5% by HPLC) when reaction parameters are carefully controlled.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The most critical parameters are:

  • pH: Maintaining a pH between 10 and 13 is crucial for the reaction to proceed efficiently.[1]

  • Temperature: The reaction temperature should be carefully controlled, typically between 38-45°C.[1]

  • Rate of Addition: The simultaneous and slow addition of chloroacetyl chloride and base is important to prevent side reactions.[1]

Q3: Are there alternative, less common synthesis routes for this compound?

A3: Yes, other methods have been reported, although they are less common. These include:

  • Reacting 1,4-dioxan-2-one (B42840) and aniline (B41778) in an autoclave at high temperatures (340°C).[1][2]

  • Phase transfer-catalyzed oxidation of 4-phenylmorpholine, though this method is reported to have lower yields and safety concerns.[1][2]

  • Modern cross-coupling reactions like the Buchwald-Hartwig amination could also be adapted for this synthesis, although specific protocols for this exact compound are less documented in the initial literature search.[3][4]

Q4: What are the recommended purification techniques for this compound?

A4: The crude product is typically purified by:

  • Filtering the solid product from the reaction mixture.

  • Washing the solid with water to remove inorganic salts.

  • Drying the product, often under vacuum at 50-60°C.[1][2]

  • For higher purity, recrystallization from a suitable solvent like ethanol or an acetone/water mixture can be employed.[1][2]

Q5: What are the main safety precautions to consider during this synthesis?

A5: Key safety precautions include:

  • Chloroacetyl chloride: It is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide: It is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Reaction Exotherm: The reaction can be exothermic. Controlled addition of reagents and temperature monitoring are essential to prevent a runaway reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on commonly cited methods.[1][2] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2-(Phenylamino)ethanol

  • Chloroacetyl chloride

  • Sodium hydroxide (e.g., 40-45% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, dissolve 2-(phenylamino)ethanol in ethanol at room temperature.

  • Add water to the solution and heat the mixture to approximately 38-40°C while stirring.

  • Simultaneously, add chloroacetyl chloride and a 40-45% sodium hydroxide solution to the reaction mixture over a period of 60-80 minutes. Maintain the temperature between 38-45°C and the pH between 10-13 during the addition.

  • After the addition is complete, continue stirring the mixture at the same temperature for about 30 minutes.

  • Cool the reaction mixture to 0-5°C and stir for an additional 30 minutes to promote crystallization.

  • Filter the resulting solid product and wash it with cold water.

  • Dry the solid product under vacuum at 50-60°C for 1-2 hours to obtain this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (2-(Phenylamino)ethanol, Ethanol, Water) reaction_setup 2. Reaction Setup (Dissolve & Heat to 38-40°C) reagents->reaction_setup addition 3. Reagent Addition (Add Chloroacetyl Chloride & NaOH simultaneously over 60-80 min) reaction_setup->addition conditions Maintain T = 38-45°C Maintain pH = 10-13 addition->conditions stirring 4. Reaction (Stir for 30 min at 38-45°C) addition->stirring crystallization 5. Crystallization (Cool to 0-5°C & Stir for 30 min) stirring->crystallization filtration 6. Isolation (Filter solid product) crystallization->filtration washing 7. Purification (Wash with cold water) filtration->washing drying 8. Drying (Vacuum dry at 50-60°C) washing->drying product Final Product: This compound drying->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Purity? check_ph Was pH consistently 10-13? start->check_ph Yes check_temp Was temperature stable at 38-45°C? check_ph->check_temp Yes solution_ph Solution: Improve pH monitoring and control. check_ph->solution_ph No check_reagents Were reagents fresh? check_temp->check_reagents Yes solution_temp Solution: Use a temperature- controlled bath. check_temp->solution_temp No check_purification Was purification thorough? check_reagents->check_purification Yes solution_reagents Solution: Use fresh, high- purity reagents. check_reagents->solution_reagents No solution_purification Solution: Recrystallize or use column chromatography. check_purification->solution_purification No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Reaction_Pathway Simplified Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions 2-(Phenylamino)ethanol 2-(Phenylamino)ethanol Product This compound 2-(Phenylamino)ethanol->Product Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Product Base NaOH (aq) Base->Product pH 10-13 Solvent Ethanol/Water Solvent->Product Temp 38-45°C Temp->Product

Caption: The primary reaction pathway for this compound synthesis.

References

Improving the stability and shelf-life of 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of 4-Phenylmorpholin-3-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a refrigerator at 2-8°C.[1] The container should be tightly sealed and stored in a dry, dark place.[2] Some sources suggest storing the compound under an inert gas as it may be air-sensitive. It is also important to store it away from oxidizing agents.

Q2: What is the typical appearance of this compound and what if my compound looks different?

A2: this compound is typically an off-white or white solid.[1] If your compound appears discolored (e.g., yellow or brown), it may indicate degradation or the presence of impurities. In such cases, it is advisable to assess the purity of the compound using appropriate analytical methods, such as HPLC, before use.

Q3: How stable is this compound in DMSO stock solutions?

A3: The stability of compounds in DMSO can vary.[3] While many compounds are stable for extended periods when stored frozen (-20°C or -80°C), repeated freeze-thaw cycles should be avoided.[4] DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the compound over time.[3] For sensitive experiments, it is recommended to use freshly prepared stock solutions or to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to moisture.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, which contains a lactam (a cyclic amide) and a morpholine (B109124) ring, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions, to open the ring and form an amino acid derivative.[5][6]

  • Oxidation: The morpholine ring, particularly the tertiary amine and the carbon atoms adjacent to the oxygen, can be susceptible to oxidation.[7] This could potentially lead to ring-opening or the formation of N-oxides.[8]

  • Photolysis: The N-phenyl lactam moiety may be sensitive to light, potentially leading to photodegradation.[5] It is recommended to protect the compound from light during storage and handling.[9][10]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer for biological assays.

Possible Cause Explanation Suggested Solution
Exceeding Solubility Limit The final concentration of the compound in the aqueous buffer is higher than its solubility limit.Decrease the final working concentration of the compound.
Solvent-Antisolvent Effect The rapid change from a highly organic solvent (DMSO) to an aqueous environment causes the compound to precipitate.[11]Optimize the dilution process by adding the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[12] Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help.
pH-Dependent Solubility The pH of the aqueous buffer may be in a range where the compound is less soluble.If your experimental conditions permit, perform a pH-solubility profile to determine the optimal pH for your compound.[13] Adjusting the buffer pH may improve solubility.
Low Final DMSO Concentration A very low final concentration of DMSO may not be sufficient to keep the compound in solution.Ensure the final DMSO concentration is within a range that is tolerated by your assay (typically ≤0.5%) but sufficient to aid solubility.
Issue 2: Compound Degradation and Shelf-life Concerns

If you suspect your compound has degraded or want to establish its shelf-life under your specific experimental conditions, a forced degradation study is recommended.

Stress Condition Typical Protocol Potential Outcome
Acidic/Basic Hydrolysis Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.[14]Degradation via hydrolysis of the lactam ring.
Oxidation Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[6]Formation of oxidative degradation products.
Thermal Degradation Expose the solid compound or a solution to elevated temperatures (e.g., 70°C).Identification of thermally labile products.
Photodegradation Expose a solution of the compound to a controlled light source with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).[9]Assessment of light sensitivity and formation of photolytic degradants.

Data Presentation

Table 1: Illustrative Stability Data for this compound Solid State

The following table provides hypothetical data from an accelerated stability study of solid this compound, based on ICH guidelines.[15]

Condition Time Point Purity (%) Appearance
40°C / 75% RH0 months99.8Off-white solid
1 month99.5Off-white solid
3 months98.9Slight yellow tint
6 months97.2Yellowish solid
25°C / 60% RH0 months99.8Off-white solid
6 months99.7Off-white solid
12 months99.5Off-white solid
Table 2: Illustrative Stability Data for this compound in Solution (10 mM in DMSO)
Condition Time Point Purity (%)
Room Temperature0 days99.8
7 days99.1
30 days97.5
4°C0 days99.8
30 days99.6
90 days99.2
-20°C0 days99.8
90 days99.7
180 days99.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[14][16]

Materials:

  • This compound

  • HPLC grade methanol (B129727) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the main peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (70°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Data: - Purity - Degradation Products - Mass Balance analysis->data end End data->end Establish Stability Profile

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis Ring-Opened Amino Acid (from Hydrolysis) parent->hydrolysis H+ or OH- oxidation N-Oxide or Ring-Cleaved Products (from Oxidation) parent->oxidation [O] photolysis Photolytic Byproducts parent->photolysis hv (Light)

References

Overcoming challenges in the scale-up of 4-Phenylmorpholin-3-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the scale-up of 4-Phenylmorpholin-3-one production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower than expected yields of this compound during our pilot-scale synthesis. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the synthesis of this compound, which is often prepared by reacting 2-(phenylamino)ethanol with chloroacetyl chloride, can stem from several factors, especially during scale-up.[1][2] Here are the primary causes and corresponding solutions:

    • Inadequate pH Control: The reaction is highly sensitive to pH. Maintaining a pH between 12 and 12.5 is crucial for optimal results.[1][3] Deviation from this range can lead to side reactions and incomplete conversion.

      • Solution: Implement a simultaneous and controlled addition of chloroacetyl chloride and a base, such as aqueous sodium hydroxide (B78521) solution.[1][3] Use a reliable pH probe and an automated dosing system to maintain the pH within the specified range throughout the reaction.

    • Poor Temperature Management: The reaction is exothermic.[4] Insufficient cooling during the addition of reagents on a larger scale can lead to a temperature increase, promoting the formation of impurities and degradation of the product. The optimal temperature range is typically between 35°C and 45°C.[3]

      • Solution: Ensure your reactor is equipped with an efficient cooling system. Monitor the internal temperature closely and adjust the addition rate of reagents to maintain the desired temperature.

    • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can result in incomplete consumption of the starting material or the formation of byproducts.

      • Solution: Carefully calculate and precisely measure the molar equivalents of 2-(phenylamino)ethanol, chloroacetyl chloride, and the base. Some protocols suggest using a molar ratio of more than 7.5 equivalents of base with respect to 2-(phenylamino)ethanol.[1]

    • Inefficient Mixing: As the reaction volume increases, ensuring homogeneity becomes more challenging. Poor mixing can lead to localized pH and temperature gradients, resulting in inconsistent reaction progress and lower yields.

      • Solution: Use an appropriately sized and shaped agitator for your reactor. The stirring speed should be sufficient to ensure a homogenous mixture without causing excessive splashing or shear.

Issue 2: High Levels of Impurities in the Final Product

  • Question: Our final product of this compound shows significant impurities after purification. What are the likely impurities and how can we minimize their formation and improve purification?

  • Answer: Impurity formation is a common challenge in the scale-up of this compound synthesis. The primary impurities can arise from side reactions and incomplete reactions.

    • Potential Impurities:

      • Unreacted 2-(phenylamino)ethanol: This can occur if the reaction does not go to completion.

      • N-phenyl-N-(2-hydroxyethyl)glycine: This can form as a byproduct.

      • Dimerization or polymerization products: These can occur at elevated temperatures or with incorrect pH.

    • Minimizing Impurity Formation:

      • Strict pH and Temperature Control: As mentioned for improving yield, maintaining the optimal pH (12-12.5) and temperature (35-45°C) is critical to prevent side reactions.[3]

      • Controlled Reagent Addition: The simultaneous and slow addition of chloroacetyl chloride and base is crucial to prevent localized high concentrations of reactants, which can lead to byproduct formation.[1][3]

    • Improving Purification:

      • Crystallization: The product can be isolated and purified by crystallization from an acetone/water mixture.[3]

      • Washing: After filtration, washing the crude product with cold demineralized water can help remove water-soluble impurities.[3]

      • Drying: The purified product should be dried under reduced pressure at a controlled temperature (e.g., 50°C) to remove residual solvents and moisture.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at an industrial scale?

A1: The most prevalent and scalable synthesis route involves the reaction of 2-anilinoethanol (B49455) (also known as 2-(phenylamino)ethanol) with chloroacetyl chloride in the presence of a base.[1][2][3] An alternative, though less common due to safety and yield concerns on a larger scale, is the phase transfer-catalyzed oxidation of 4-phenylmorpholine (B1362484) with potassium permanganate, which produces readily ignitable manganese dioxide as a byproduct and has a reported yield of only 45%.[1][3]

Q2: What are the critical safety considerations when scaling up the production of this compound?

A2: Several safety precautions are essential:

  • Handling of Chloroacetyl Chloride: This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Exothermic Reaction: The reaction is exothermic, and on a large scale, the heat generated can be significant. A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaways.[4]

  • Use of Strong Bases: Concentrated sodium hydroxide solution is corrosive. Handle with care and appropriate PPE.

  • Byproduct from Alternative Routes: If using the oxidation route with potassium permanganate, be aware of the formation of manganese dioxide, which is readily ignitable.[1][3]

Q3: How can the progress of the reaction be monitored effectively?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (2-(phenylamino)ethanol) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterRecommended ValueReference
Reactants 2-(phenylamino)ethanol, Chloroacetyl chloride[1][3]
Base Aqueous Sodium Hydroxide Solution[1][3]
Solvent Water, Ethanol (B145695)[1]
Temperature 35 - 45°C[3]
pH 12 - 12.5[1][3]
Reagent Addition Simultaneous and controlled[1][3]
Reaction Time Approximately 1 hour[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on optimized conditions for a scalable process.[1][3]

Materials:

  • 2-(phenylamino)ethanol

  • Chloroacetyl chloride

  • 45% w/w Sodium hydroxide solution

  • Ethanol

  • Water

  • Acetone

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, pH probe, and addition funnels, dissolve 2-(phenylamino)ethanol in a mixture of ethanol and water.

  • Heat the solution to 38-40°C with stirring.

  • Simultaneously and slowly add chloroacetyl chloride and 45% sodium hydroxide solution to the reactor over a period of 60 to 80 minutes.

  • Continuously monitor the pH and temperature, maintaining the pH between 12 and 12.5 and the temperature between 35°C and 45°C.

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

  • Cool the reaction mixture to 2°C and stir for another 30 minutes to allow for product precipitation.

  • Filter the precipitated solid and wash it twice with cold demineralized water.

  • The crude product can be further purified by recrystallization from an acetone/water mixture.

  • Dry the purified product under reduced pressure at 50°C until a constant mass is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(phenylamino)ethanol in Ethanol/Water B Heat to 38-40°C A->B C Simultaneous Addition of Chloroacetyl Chloride & NaOH soln. B->C D Maintain pH 12-12.5 & Temp 35-45°C C->D E Stir for 30 min D->E F Cool to 2°C E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Acetone/Water H->I J Dry under Vacuum at 50°C I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Inadequate pH Control A->B C Poor Temperature Management A->C D Suboptimal Reagent Stoichiometry A->D E Inefficient Mixing A->E F Implement Automated pH Control (pH 12-12.5) B->F G Ensure Efficient Cooling (Maintain 35-45°C) C->G H Precise Molar Ratio Calculation D->H I Optimize Agitator and Stirring Speed E->I

Caption: Troubleshooting logic for low yield of this compound.

References

Removal of regioisomers in the nitration of 4-phenyl-3-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-phenyl-3-morpholinone. The following information is designed to address common challenges related to the formation and removal of regioisomers during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers formed during the nitration of 4-phenyl-3-morpholinone?

During the electrophilic nitration of 4-phenyl-3-morpholinone, the nitro group (-NO₂) can be introduced at different positions on the phenyl ring. The primary products are the ortho-, meta-, and para-substituted regioisomers. The para-isomer, 4-(4-nitrophenyl)-3-morpholinone, is often the desired product in many synthetic applications. The formation of ortho- and meta-isomers is a common challenge in this reaction.[1]

Q2: How can I control the regioselectivity of the nitration to favor the para-isomer?

Controlling the regioselectivity is crucial for maximizing the yield of the desired para-isomer and simplifying downstream purification. Key parameters to control include:

  • Temperature: Maintaining a low reaction temperature, typically between -10°C and 0°C, is critical. Lower temperatures enhance the kinetic control of the reaction, which generally favors the formation of the para-isomer over the ortho-isomer due to steric hindrance.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 4-phenyl-3-morpholinone helps to maintain a low temperature and prevent localized overheating, which can lead to the formation of undesired side products.

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, the choice and concentration of the nitrating agent can influence the isomer ratio.

Q3: What are the primary methods for removing the undesired ortho- and meta-isomers?

The most common and effective methods for removing the undesired regioisomers are fractional crystallization and column chromatography. The choice of method will depend on the scale of the reaction, the required purity of the final product, and the available equipment.

Q4: How can I analyze the ratio of the different regioisomers in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are two powerful analytical techniques for determining the isomeric purity of your sample.

  • HPLC: A reverse-phase HPLC method can effectively separate the different isomers, allowing for their quantification based on the peak areas in the chromatogram.

  • ¹H NMR: Quantitative ¹H NMR (qNMR) can be used to determine the relative amounts of each isomer by integrating the signals corresponding to unique protons in each molecule.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Para-Isomer

A low yield of the 4-(4-nitrophenyl)-3-morpholinone can be attributed to several factors, from reaction conditions to workup procedures.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained between -10°C and 0°C during the addition of the nitrating agent. Use a suitable cooling bath (e.g., ice-salt or dry ice-acetone).
Incorrect Reagent Stoichiometry Carefully control the molar equivalents of nitric acid. An excess of nitric acid can lead to the formation of dinitrated byproducts.
Inefficient Workup During the quenching of the reaction with water/ice, ensure thorough mixing to prevent localized heating and potential degradation of the product.
Losses During Purification Optimize the recrystallization or chromatography conditions to minimize product loss.
Issue 2: Difficulty in Removing Regioisomers by Crystallization

Fractional crystallization relies on the differential solubility of the isomers in a particular solvent system.

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The choice of solvent is critical. An acetone (B3395972)/water mixture has been reported to be effective for the crystallization of 4-(4-nitrophenyl)-3-morpholinone.[1] Experiment with different ratios of acetone to water to optimize the separation.
"Oiling Out" of the Product If the product separates as an oil instead of a crystalline solid, it may be due to the solution being too supersaturated or cooling too rapidly. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure para-isomer can also induce crystallization.
Co-crystallization of Isomers If the isomers have very similar solubilities, they may co-crystallize. In such cases, multiple recrystallization steps may be necessary, or an alternative purification method like column chromatography should be considered.

Experimental Protocols

Protocol 1: Nitration of 4-phenyl-3-morpholinone

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcome.

  • In a flask equipped with a stirrer and a thermometer, dissolve 4-phenyl-3-morpholinone in concentrated sulfuric acid at a temperature between 5°C and 15°C.

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, stir the reaction mixture at -5°C to 0°C for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution) to a pH of approximately 7.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Fractional Crystallization
  • Dissolve the crude reaction product in a minimal amount of hot acetone.

  • Slowly add hot water to the acetone solution until the solution becomes slightly turbid.

  • Add a small amount of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. The desired 4-(4-nitrophenyl)-3-morpholinone should crystallize out first due to its lower solubility.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetone/water mixture.

  • Dry the crystals under vacuum. The purity of the crystals should be assessed by HPLC or ¹H NMR. The mother liquor will be enriched in the ortho- and meta-isomers.

Protocol 3: Analytical HPLC for Isomer Quantification

This is a starting point for developing a validated HPLC method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% phosphoric or formic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the nitrated products.
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_reaction Nitration Reaction cluster_purification Purification cluster_analysis Analysis start 4-phenyl-3-morpholinone reaction Nitration (H₂SO₄, HNO₃, -10°C to 0°C) start->reaction quench Quenching (Ice/Water) reaction->quench crude Crude Product (Mixture of Isomers) quench->crude purification_choice Purification Method crude->purification_choice cryst Fractional Crystallization (Acetone/Water) purification_choice->cryst Crystallization chrom Column Chromatography purification_choice->chrom Chromatography purified_product Pure 4-(4-nitrophenyl)- 3-morpholinone cryst->purified_product isomers Ortho/Meta Isomers (in mother liquor/fractions) cryst->isomers chrom->purified_product chrom->isomers analysis Purity & Isomer Ratio Analysis purified_product->analysis hplc HPLC analysis->hplc nmr ¹H NMR analysis->nmr

Caption: A comprehensive workflow for the synthesis, purification, and analysis of 4-(4-nitrophenyl)-3-morpholinone.

troubleshooting_logic cluster_reaction Reaction Conditions cluster_purification Purification Process start Low Yield or Purity Issue temp Check Temperature Control start->temp reagents Verify Reagent Stoichiometry start->reagents time Monitor Reaction Time start->time solvent Optimize Crystallization Solvent start->solvent cooling Control Cooling Rate start->cooling chrom_cond Adjust Chromatography Conditions start->chrom_cond solution Implement Corrective Actions temp->solution reagents->solution time->solution solvent->solution cooling->solution chrom_cond->solution

Caption: A logical troubleshooting workflow for addressing low yield or purity issues in the nitration of 4-phenyl-3-morpholinone.

References

Technical Support Center: Crystallization of 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 4-Phenylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is an off-white solid.[1][2] The reported melting point is consistently in the range of 113-114°C.[2] A sharp melting point within this range is a good indicator of high purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

Based on synthesis procedures, common and effective solvents for the recrystallization of this compound include ethanol (B145695), isopropanol, and acetone (B3395972)/water mixtures.[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Q3: My crystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" is a common issue that can occur if the solution is too concentrated or cools too quickly. Here are some troubleshooting steps:

  • Add more solvent: Introduce a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed.

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Change the solvent system: The chosen solvent may be too effective. Consider a solvent in which this compound has slightly lower solubility, or use a co-solvent system (e.g., ethanol/water).

Q4: No crystals are forming even after the solution has cooled. How can I induce crystallization?

If crystals do not form spontaneously from a supersaturated solution, nucleation can be induced by:

  • Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic glass fragments can act as nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This provides a template for crystal growth.

  • Concentrating the solution: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Q5: The yield of my recrystallization is very low. How can I improve it?

A low yield can result from several factors. To improve your recovery:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.

  • Minimize transfer losses: When filtering, wash the flask with a small amount of the cold mother liquor to transfer any remaining crystals.

  • Use minimal cold solvent for washing: Wash the collected crystals with a very small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Troubleshooting Guide

The following table summarizes common issues encountered during the crystallization of this compound and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Solvent is too effective.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a different solvent or a co-solvent system (e.g., ethanol/water).
No Crystal Formation - Solution is not supersaturated.- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Low Crystal Yield - Too much solvent was used.- Incomplete cooling.- Product is significantly soluble in cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Amorphous Solid Formation - Precipitation is too rapid.- Slow down the rate of cooling.- Use a solvent system where the compound is only sparingly soluble at room temperature.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of crude this compound in ethanol. It should be sparingly soluble at room temperature but dissolve upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (e.g., Acetone/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of acetone at room temperature.

  • Anti-Solvent Addition: Slowly add water (the anti-solvent) dropwise to the stirred solution until the solution becomes slightly turbid.

  • Clarification: Add a few drops of acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

  • Isolation and Drying: Collect, wash with a suitable acetone/water mixture, and dry the crystals as described in Protocol 1.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and experimental design.

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals observe->no_crystals No oil Oiling Out observe->oil Oil end Collect & Dry Crystals crystals->end induce Induce Nucleation (Scratch/Seed) no_crystals->induce reheat Reheat and Add More Solvent oil->reheat induce->cool reheat->cool

Caption: A troubleshooting workflow for common crystallization outcomes.

SolventSelection start Select Potential Solvents test_rt Test Solubility at Room Temperature start->test_rt rt_sol Soluble at RT? test_rt->rt_sol test_hot Test Solubility When Hot rt_sol->test_hot No bad_solvent Poor Candidate rt_sol->bad_solvent Yes hot_sol Soluble Hot? test_hot->hot_sol good_solvent Good Candidate Solvent hot_sol->good_solvent Yes hot_sol->bad_solvent No

Caption: A logical workflow for selecting a suitable crystallization solvent.

References

Preventing degradation of 4-Phenylmorpholin-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Phenylmorpholin-3-one to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under controlled conditions. For solid, crystalline material, two primary options are recommended:

  • Refrigerated: Store at 2-8°C in a tightly sealed container, protected from light.[1]

  • Room Temperature: Store in a desiccator at room temperature, sealed in a dry environment and protected from light.

For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C and protect from light to minimize freeze-thaw cycles. The choice of solvent can also impact stability; ensure the use of high-purity, anhydrous solvents.

Q2: What are the primary chemical degradation pathways for this compound?

A2: The chemical structure of this compound contains a lactam (a cyclic amide) and a morpholine (B109124) ring, making it susceptible to specific degradation pathways:

  • Hydrolysis: The lactam ring is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. This is considered the most likely degradation pathway, resulting in the ring-opening to form 2-((2-hydroxyethyl)(phenyl)amino)acetic acid.

  • Oxidation: The morpholine ring and the tertiary amine nitrogen can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially if exposed to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through oxidative pathways. Therefore, the compound should always be protected from light.

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate hydrolysis and other degradation reactions.

Q3: What are the visible signs of this compound degradation?

A3: As a solid, this compound is typically an off-white crystalline powder.[1] Any significant change in color (e.g., to yellow or brown) or physical state (e.g., becoming gummy or oily) may indicate degradation. In solution, the appearance of cloudiness, precipitation, or a color change can also be a sign of degradation or insolubility. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q4: How can I assess the stability of my this compound sample?

A4: The most reliable way to assess the stability is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound. A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Chemical degradation of the compound.1. Verify the purity of your stock solution using a validated HPLC method. 2. If degradation is confirmed, prepare a fresh stock solution from solid material that has been stored correctly. 3. Review handling procedures; avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Color change in solid or solution (e.g., yellowing). Oxidation or photodegradation.1. Discard the affected stock. 2. When preparing a new stock, consider purging the vial with an inert gas (argon or nitrogen). 3. Always store both solid and solution forms protected from light (e.g., in amber vials or wrapped in foil).
Precipitate forms in stock solution upon thawing. Low solubility at colder temperatures or solvent has absorbed moisture.1. Allow the vial to warm to room temperature and vortex thoroughly to redissolve the compound. 2. Brief sonication in a room temperature water bath may also help. 3. Ensure the compound is fully dissolved before use. 4. Always use anhydrous-grade solvents for stock preparation.
Appearance of new peaks in HPLC chromatogram during analysis. On-instrument or in-autosampler degradation.1. Ensure the mobile phase is compatible and does not have an extreme pH that could cause rapid hydrolysis. 2. If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler (e.g., 4°C) if possible. 3. Analyze samples immediately after preparation.

Predicted Degradation Pathway

Under hydrolytic (acidic or basic) conditions, the primary degradation pathway for this compound is the cleavage of the amide bond within the lactam ring.

G cluster_main Hydrolytic Degradation of this compound parent This compound product 2-((2-hydroxyethyl)(phenyl)amino)acetic acid parent->product H+ or OH- H2O

Predicted hydrolytic degradation of this compound.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected stability profile. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Stress Condition Duration % Assay of this compound % Total Degradation Appearance of Major Degradant Peaks (HPLC)
Control (25°C, in dark) 7 days99.80.2No significant degradants
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.214.8Yes, one major peak
Base Hydrolysis (0.1 M NaOH, 60°C) 8 hours88.911.1Yes, one major peak
Oxidative (3% H₂O₂, 25°C) 48 hours92.57.5Yes, multiple minor peaks
Thermal (80°C, solid state) 7 days97.12.9Yes, minor peaks observed
Photolytic (ICH Q1B Option 2) 7 days95.84.2Yes, multiple minor peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and test the specificity of an analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile:Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw samples at 1, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 8, 24, and 48 hours.

    • Thermal Degradation (Solid): Place approximately 10 mg of solid compound in a glass vial and heat in an oven at 80°C for 7 days. Prepare a solution for analysis.

    • Photodegradation (Solution): Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid in water or 10 mM Ammonium Acetate).

    • Example Gradient: 10% to 90% Acetonitrile over 20 minutes.

  • Analysis of Stressed Samples:

    • Inject the control and all samples generated from the forced degradation study (Protocol 1).

    • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradants). The goal is a resolution (Rs) > 1.5 for all adjacent peaks.

  • Method Optimization:

    • If co-elution occurs, adjust the mobile phase (e.g., change organic solvent to methanol, alter pH of the aqueous phase) or the gradient slope.

    • If necessary, screen different column chemistries (e.g., Phenyl-Hexyl, Polar-Embedded).

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow Visualization

G cluster_prep Preparation & Storage cluster_stability Stability Assessment cluster_troubleshoot Troubleshooting start Receive/Synthesize this compound store Store Solid Compound (2-8°C or RT, Dry, Dark) start->store prep_stock Prepare Fresh Stock Solution (Anhydrous Solvent) store->prep_stock aliquot Create Single-Use Aliquots prep_stock->aliquot store_stock Store Aliquots at -20°C/-80°C aliquot->store_stock force_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) store_stock->force_deg For Characterization develop_hplc Develop Stability-Indicating HPLC Method force_deg->develop_hplc analyze Analyze Stressed Samples vs. Control develop_hplc->analyze evaluate Evaluate Peak Purity, Assay, and Degradant Profile analyze->evaluate observe Observe Inconsistent Results or Visual Degradation check_storage Verify Storage Conditions observe->check_storage reanalyze Re-analyze with Validated Method check_storage->reanalyze decision Degradation Confirmed? reanalyze->decision decision->analyze No discard Discard Compromised Stock decision->discard Yes prepare_fresh Prepare Fresh Stock discard->prepare_fresh

General workflow for storage and stability assessment.

References

Analytical challenges in the characterization of 4-Phenylmorpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 4-Phenylmorpholin-3-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound derivatives?

A1: The primary analytical techniques for the characterization of this compound derivatives are High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Q2: What are the common impurities associated with this compound?

A2: this compound is a known impurity in the synthesis of the anticoagulant drug Rivaroxaban.[1][][3][4] Common process-related impurities may include starting materials, intermediates, and by-products from the synthetic route. Degradation products can also be present.

Q3: Where can I find reference standards for this compound and its related impurities?

A3: Reference standards for this compound and other Rivaroxaban impurities are commercially available from various suppliers that specialize in pharmaceutical reference standards.[1][][3][4]

Q4: What are the key considerations for developing a stability-indicating HPLC method for these derivatives?

A4: A stability-indicating method must be able to separate the main component from its degradation products. This requires subjecting the derivative to forced degradation conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[5][6][7][8] The analytical method must then demonstrate specificity for the intact molecule in the presence of these degradation products.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound derivatives. Below are common issues and their solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My peaks for this compound derivatives are showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the morpholine (B109124) ring, leading to peak tailing.

      • Column Overload: Injecting too much sample can lead to peak distortion.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Troubleshooting Steps:

      • Use a Low-Silanol Activity Column: Employ a column with end-capping or a hybrid silica (B1680970) base to minimize silanol interactions. A Newcrom R1 column is a reverse-phase column with low silanol activity that can be suitable.[9]

      • Optimize Mobile Phase: Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase to block the active silanol sites. Adjusting the pH with an appropriate buffer can also improve peak shape. For mass spectrometry compatibility, use a volatile acid like formic acid instead of phosphoric acid.[9]

      • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

      • Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Inadequate Resolution Between the Main Peak and Impurities
  • Question: I am unable to separate this compound from a known impurity. How can I improve the resolution?

  • Answer:

    • Possible Causes:

      • Suboptimal Mobile Phase Composition: The organic solvent percentage and buffer strength may not be ideal for separating closely eluting compounds.

      • Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the analytes.

      • Isocratic vs. Gradient Elution: An isocratic method may not be sufficient to separate all components in a complex sample.

    • Troubleshooting Steps:

      • Modify Mobile Phase:

        • Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve separation.

        • Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) to alter selectivity.

        • Optimize the buffer concentration and pH.

      • Switch to a Different Column: Try a column with a different stationary phase chemistry (e.g., a phenyl column for aromatic compounds or a cyano column for compounds with polar groups).

      • Implement a Gradient Method: A gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex mixtures.

Experimental Protocol: Reverse-Phase HPLC Method for 4-Phenylmorpholine (B1362484)

This method for the closely related 4-phenylmorpholine can be a good starting point for developing a method for this compound derivatives.[9]

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV
Note for MS Compatibility Replace phosphoric acid with formic acid

Mass Spectrometry (MS) Troubleshooting Guide

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis.

Issue: Ambiguous Fragmentation Pattern
  • Question: I am having difficulty interpreting the mass spectrum of my this compound derivative. What are the expected fragmentation pathways?

  • Answer:

    • General Fragmentation Principles:

      • Alpha-Cleavage: The most common fragmentation for amines and ethers involves cleavage of the bond alpha to the heteroatom. For the morpholine ring, this can lead to the opening of the ring.

      • Amide Fragmentation: Amides can undergo cleavage of the C-N bond or the C-C bond alpha to the carbonyl group. A McLafferty rearrangement is also possible if a gamma-hydrogen is available.[10]

      • Aromatic Ring Fragmentation: The phenyl ring is relatively stable and may remain intact as a fragment or lose substituents.

    • Expected Fragmentation of this compound:

      • Loss of CO: Cleavage of the amide bond can result in the loss of a neutral carbon monoxide molecule (28 Da).

      • Cleavage of the Morpholine Ring: Alpha-cleavage next to the nitrogen or oxygen can lead to various ring-opened fragments.

      • Formation of Acylium Ion: Cleavage of the bond between the phenyl group and the nitrogen can lead to a stable phenyl isocyanate radical cation or related fragments.

    G M [M]+• This compound F1 Loss of CO M->F1 F2 Ring Cleavage M->F2 F3 Phenyl Group Fragmentation M->F3

NMR Spectroscopy Troubleshooting Guide

NMR spectroscopy provides detailed information about the chemical structure of this compound derivatives.

Issue: Difficulty in Assigning Proton (¹H) and Carbon (¹³C) NMR Signals
  • Question: I am struggling to assign the signals in the ¹H and ¹³C NMR spectra of my substituted this compound derivative. Can you provide some guidance?

  • Answer:

    • ¹H NMR Signal Assignments for the Morpholine Ring:

      • The protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded and typically appear as a multiplet in the range of δ 3.6-4.0 ppm.

      • The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are generally found further upfield, as a multiplet around δ 3.0-3.5 ppm.

      • The presence of the carbonyl group at the 3-position will influence the chemical shifts of the adjacent protons.

    • ¹³C NMR Signal Assignments for the Morpholine Ring:

      • The carbons adjacent to the oxygen (O-CH₂) are typically found in the range of δ 65-70 ppm.

      • The carbons adjacent to the nitrogen (N-CH₂) are usually in the region of δ 45-50 ppm.

      • The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of δ 165-175 ppm.

    • Effect of Phenyl Ring Substitution:

      • Electron-donating groups on the phenyl ring will generally cause an upfield shift (lower ppm) of the aromatic signals, while electron-withdrawing groups will cause a downfield shift (higher ppm).

      • The substitution pattern on the phenyl ring will affect the multiplicity of the aromatic signals.

Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Morpholines
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
O-CH₂3.6 - 4.065 - 70
N-CH₂3.0 - 3.545 - 50
C=O-165 - 175

References

Validation & Comparative

Comparative analysis of different synthetic routes to 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to 4-Phenylmorpholin-3-one reveals several distinct methodologies, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides a detailed comparison of the most common synthetic strategies, complete with experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)Reference
Route 1: Acylation of N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline, Chloroacetyl chlorideNaOH, Ethanol (B145695)/Water, 38-45°C68 - 94>99.5[1][2]
Route 2: Oxidation of 4-Phenylmorpholine (B1362484) 4-PhenylmorpholinePotassium permanganate (B83412), Phase transfer catalyst45N/A[2][3]
Route 3: Reaction of 1,4-Dioxan-2-one with Aniline (B41778) 1,4-Dioxan-2-one, AnilineAutoclave, 340°CN/AN/A[2][3]
Route 4: From p-Halonitrobenzene and Morpholine (B109124) p-Halonitrobenzene, MorpholineCondensation, followed by oxidation (halite or chlorine dioxide) and then reductionHighHigh[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Acylation of N-(2-Hydroxyethyl)aniline with Chloroacetyl Chloride

This is one of the most direct and high-yielding methods for the synthesis of this compound.[1]

Procedure:

  • Dissolve 2-(Phenylamino)ethanol (50 g) in ethanol (46 ml) at room temperature.

  • Heat the resulting mixture to 40°C.

  • Simultaneously add 40% aqueous sodium hydroxide (B78521) solution (316 g) and chloroacetyl chloride (123 g) at 40°C. Maintain the pH between 12 and 12.5.[2]

  • Stir the reaction mixture for 10-30 minutes at the same temperature.

  • Cool the mixture to 0-5°C and stir for an additional 30 minutes.

  • Filter the solid product, wash with water (50 ml), and dry at 50-60°C for 1-2 hours to obtain this compound.[2]

A variation of this protocol involves using isopropanol (B130326) as the solvent and maintaining the pH between 7 and 8, which resulted in a 62% yield.[5]

Route 2: Phase Transfer-Catalyzed Oxidation of 4-Phenylmorpholine

This method involves the oxidation of the morpholine ring.

General Procedure: The synthesis involves the oxidation of 4-phenylmorpholine with potassium permanganate under phase-transfer catalysis conditions.[2][3] This method is reported to have a low yield of 45% and presents safety concerns due to the formation of manganese dioxide, which is readily ignitable.[2][3] This makes it less suitable for large-scale synthesis.

Route 3: Reaction of 1,4-Dioxan-2-one with Aniline

This route requires high temperature and pressure.

General Procedure: 1,4-Dioxan-2-one and aniline are reacted in an autoclave at a high temperature of 340°C.[2][3] The product is then purified by distillation and recrystallization. Specific yield and purity data for this method are not readily available in the reviewed literature, and the harsh reaction conditions may limit its practical application.

Route 4: Multi-step Synthesis from p-Halonitrobenzene

This is a multi-step process that can produce a high-purity product.

Procedure Outline:

  • Condensation: p-Halonitrobenzene is condensed with morpholine to generate 4-(4-nitrophenyl)morpholine (B78992).[4]

  • Oxidation: The resulting 4-(4-nitrophenyl)morpholine is oxidized using a halite or chlorine dioxide as the oxidant, with the reaction pH controlled to be less than 7, to produce 4-(4-nitrophenyl)-3-morpholinone.[4]

  • Reduction: The nitro group of 4-(4-nitrophenyl)-3-morpholinone is then reduced to an amino group to yield the target product, which is a precursor for other active pharmaceutical ingredients.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations for the described synthetic routes.

Synthetic_Route_1 N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline This compound This compound N-(2-Hydroxyethyl)aniline->this compound NaOH, Ethanol/Water 38-45°C Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->this compound

Caption: Route 1: Acylation of N-(2-Hydroxyethyl)aniline.

Synthetic_Route_2 4-Phenylmorpholine 4-Phenylmorpholine This compound This compound 4-Phenylmorpholine->this compound KMnO4 Phase Transfer Catalyst

Caption: Route 2: Oxidation of 4-Phenylmorpholine.

Synthetic_Route_3 1,4-Dioxan-2-one 1,4-Dioxan-2-one This compound This compound 1,4-Dioxan-2-one->this compound 340°C Autoclave Aniline Aniline Aniline->this compound

Caption: Route 3: Reaction of 1,4-Dioxan-2-one with Aniline.

Comparative Analysis and Discussion

The choice of synthetic route for this compound depends heavily on the desired scale, purity requirements, and available equipment.

  • Route 1 (Acylation of N-(2-Hydroxyethyl)aniline) stands out as the most industrially advantageous process. It offers high yields (up to 94%) and high purity (>99.5%), making it a cost-effective and efficient method.[2] The reaction conditions are relatively mild, and the procedure is straightforward, lending itself well to large-scale production.

  • Route 2 (Oxidation of 4-Phenylmorpholine) is a less favorable option. The primary drawbacks are the low yield (45%) and significant safety hazards associated with the use of potassium permanganate and the formation of pyrophoric manganese dioxide.[2][3] These factors make the process difficult to scale up safely and economically.

  • Route 3 (Reaction of 1,4-Dioxan-2-one with Aniline) is hampered by its requirement for extreme reaction conditions, specifically high temperature (340°C) and pressure (autoclave).[2][3] Such conditions necessitate specialized equipment and pose considerable safety challenges, making this route less practical for most laboratory and industrial settings.

  • Route 4 (From p-Halonitrobenzene) offers a pathway to a high-purity product and is a viable, albeit multi-step, alternative. This route is particularly relevant in the synthesis of pharmaceutical intermediates where high purity is paramount. The use of readily available starting materials is an advantage, though the multi-step nature may increase the overall production time and cost compared to Route 1.

Conclusion

Based on the available data, the acylation of N-(2-hydroxyethyl)aniline with chloroacetyl chloride (Route 1) is the most recommended synthetic route for this compound. It provides an optimal balance of high yield, high purity, operational simplicity, and safety, making it the most suitable method for both laboratory-scale synthesis and industrial production. While other routes exist, they are generally compromised by low yields, hazardous reagents, or extreme reaction conditions.

References

4-Phenylmorpholin-3-one versus other morpholinone derivatives in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the morpholine (B109124) scaffold stands out as a "privileged structure," frequently incorporated into therapeutic agents to enhance their pharmacological profiles. Among the various morpholine-containing compounds, 4-Phenylmorpholin-3-one serves as a pivotal intermediate in the synthesis of several key pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. This guide provides a comprehensive comparison of this compound and its derivatives against other morpholinone-based compounds in the context of drug design, supported by available experimental data and detailed methodologies.

The Morpholinone Core: A Versatile Scaffold

The morpholin-3-one (B89469) core, characterized by a six-membered ring containing both an ether and an amide functional group, offers a unique combination of properties that are highly desirable in medicinal chemistry. The presence of the nitrogen and oxygen atoms imparts a degree of polarity and the potential for hydrogen bonding, which can facilitate interactions with biological targets. Furthermore, the morpholine ring is known to improve the pharmacokinetic properties of drug candidates, including solubility, metabolic stability, and bioavailability.[1]

This compound: A Key Building Block

This compound itself is primarily recognized as a crucial precursor in the synthesis of more complex molecules. Its most prominent role is in the production of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the Factor Xa inhibitor, Rivaroxaban. While direct and extensive biological activity data for this compound is not abundant in publicly available literature, its derivatives have been explored for various therapeutic applications, including antibacterial and anticancer activities.

Comparative Analysis of Morpholinone Derivatives

To understand the potential of the this compound scaffold, it is essential to compare it with other morpholinone derivatives that have been investigated for their biological activities. This section provides a comparative overview of selected morpholinone derivatives in different therapeutic areas.

Antibacterial Activity

Several studies have explored the antibacterial potential of morpholinone derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized 3-phenylquinazolin-4(3H)-one derivatives, which share a similar structural alert with this compound, against various bacterial strains.

Compound IDRStaphylococcus aureus (MIC in µg/mL)
4a H1
4c 4-F0.5
4e 4-Cl0.25
4g 4-Br0.125
4i 4-CH₃2
4o 3,4-diCl4
4p 3,5-diCl8
Ciprofloxacin -0.5

Table 1: Antibacterial Activity of 3-Phenylquinazolin-4(3H)-one Derivatives. The data indicates that substitutions on the phenyl ring significantly influence the antibacterial activity against Staphylococcus aureus. Halogen substitutions, particularly at the 4-position, appear to enhance potency.

Anticancer Activity

The morpholinone scaffold has also been incorporated into compounds designed as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of quinazolin-4(3H)-one-morpholine hybrids against the A549 human lung cancer cell line.

Compound IDSubstituentsIC50 (µM) against A549
1 2-(4-morpholinobenzylideneamino)2.83
Paclitaxel -6.80
Sorafenib -13.90

Table 2: Anticancer Activity of Quinazolin-4(3H)-one-Morpholine Hybrids. Compound 1 demonstrated potent cytotoxicity against the A549 cell line, surpassing the efficacy of the standard drugs Paclitaxel and Sorafenib in this particular assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • The final volume in each well is typically 100 µL.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • The cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by morpholinone derivatives and a typical workflow for in vitro screening.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Morpholinone Derivative Morpholinone Derivative Morpholinone Derivative->PI3K Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a morpholinone derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Start with this compound Start with this compound Synthesize Derivatives Synthesize Derivatives Start with this compound->Synthesize Derivatives Purification & Characterization Purification & Characterization Synthesize Derivatives->Purification & Characterization Antibacterial Assay (MIC) Antibacterial Assay (MIC) Purification & Characterization->Antibacterial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Purification & Characterization->Anticancer Assay (IC50) Data Analysis Data Analysis Antibacterial Assay (MIC)->Data Analysis Anticancer Assay (IC50)->Data Analysis Identify Lead Compounds Identify Lead Compounds Data Analysis->Identify Lead Compounds

Caption: A generalized workflow for the synthesis and in vitro screening of this compound derivatives.

Conclusion

While this compound is predominantly utilized as a synthetic intermediate, the broader class of morpholinone derivatives demonstrates significant potential in drug design, with documented antibacterial and anticancer activities. The structure-activity relationship studies on related scaffolds suggest that modifications to the phenyl ring and other positions on the morpholinone core can profoundly impact biological efficacy. Further exploration of this compound derivatives, guided by the experimental protocols outlined in this guide, could lead to the discovery of novel therapeutic agents. The versatility of the morpholinone scaffold, coupled with its favorable pharmacokinetic properties, ensures its continued relevance in the field of medicinal chemistry.

References

Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-Phenylmorpholin-3-one analogs and related heterocyclic systems reveals critical insights into their potential as therapeutic agents. While specific structure-activity relationship (SAR) data for a series of this compound analogs remains limited in publicly available research, extensive studies on structurally related morpholine-containing compounds, particularly as kinase inhibitors, provide a valuable framework for understanding their therapeutic potential.

This guide synthesizes findings from various studies on morpholine (B109124) derivatives to offer a comparative analysis of their biological activities, focusing on their role as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Due to the absence of a dedicated SAR study on this compound analogs, this report leverages data from closely related morpholine-containing heterocyclic systems to infer potential SAR trends.

Comparative Biological Activity of Morpholine-Containing Kinase Inhibitors

The morpholine moiety is a key pharmacophore in a multitude of biologically active compounds, enhancing potency and modulating pharmacokinetic properties.[1] Extensive research has focused on incorporating the morpholine ring into various heterocyclic scaffolds to develop potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[2][3]

Below is a summary of the inhibitory activities of a series of 4-morpholinopyrrolopyrimidine derivatives against PI3Kα, a key enzyme in this pathway. This data provides a valuable reference for predicting the potential activity of this compound analogs.

Compound IDR1 SubstitutionR2 SubstitutionPI3Kα IC50 (nM)[3]
1a HH>1000
1b HOMe350
1c HCl85
1d OMeH420
1e ClH98
1f ClCl25
1g MeCl45
1h EtCl38

Key SAR Observations for 4-Morpholinopyrrolopyrimidine Analogs:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the pyrrolopyrimidine core significantly influence inhibitory activity. Halogen substitutions, particularly chlorine, at the R2 position (para-position) lead to a marked increase in potency compared to the unsubstituted analog (1a vs. 1c).[3]

  • Disubstitution: Disubstitution on the phenyl ring, especially with two chlorine atoms (1f), further enhances the inhibitory effect against PI3Kα.[3]

  • Alkyl Groups: Small alkyl groups at the R1 position (meta-position) in combination with a chlorine at the R2 position (1g and 1h) maintain potent inhibitory activity.[3]

These findings suggest that for this compound analogs, substitutions on the N-phenyl ring are likely to be a critical determinant of their biological activity.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following is a representative protocol for a PI3Kα kinase assay, a common method for evaluating the potency of potential inhibitors.

PI3Kα HTRF Kinase Assay

This assay quantifies the inhibition of PI3Kα kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody and XL665-conjugated streptavidin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EGTA, 0.05% CHAPS, 1 mM DTT, 10 mM MgCl2)

  • Test compounds (this compound analogs or other inhibitors)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a mixture of PI3Kα enzyme and PIP2 substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mixture containing the Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. The diagram below illustrates the central role of PI3K in this pathway.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor Binds pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pip3->akt Recruits pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes inhibitor This compound Analog (Inhibitor) inhibitor->pi3k Inhibits SAR_Workflow design Analog Design & Virtual Screening synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Biological Screening (e.g., Kinase Assay) purification->in_vitro sar_analysis SAR Analysis & Lead Identification in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies lead_optimization->in_vivo

References

The Therapeutic Potential of 4-Phenylmorpholin-3-one Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the morpholine (B109124) scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs.[1] This guide delves into the pharmacological evaluation of a specific, promising class of morpholine-containing compounds: 4-Phenylmorpholin-3-one derivatives. By presenting a comparative analysis of their hypothetical in vitro and in vivo performance, supported by detailed experimental protocols and logical workflows, we aim to illuminate their potential as a versatile platform for drug discovery.

The this compound core is a key intermediate in the synthesis of several contemporary therapeutic agents, most notably in the development of anticoagulants that target Factor Xa.[1] This guide will use the inhibition of Factor Xa as a representative therapeutic application to illustrate the evaluation process for this class of compounds.

In Vitro Evaluation: Unraveling Structure-Activity Relationships

The initial stage of evaluating a new series of chemical entities involves robust in vitro assays to determine their intrinsic activity and to establish a structure-activity relationship (SAR). For our this compound derivatives, a biochemical assay to measure the inhibition of a key enzyme, such as Factor Xa, is a critical first step.

Comparative In Vitro Activity of this compound Derivatives

The following table summarizes the hypothetical in vitro inhibitory activity of a series of this compound derivatives against Factor Xa. The substitutions on the phenyl ring are systematically varied to probe the effects on potency.

Compound IDR1 (para-position)R2 (meta-position)IC50 (nM) against Factor Xa
PMO-1 -H-H850
PMO-2 -Cl-H150
PMO-3 -F-H200
PMO-4 -CH3-H600
PMO-5 -OCH3-H750
PMO-6 -Cl-Cl50
Alternative-1 Thiazole (B1198619) Derivative-14,680

Data is hypothetical and for illustrative purposes, inspired by SAR principles from related morpholine-containing inhibitors. Alternative-1 data is based on a morpholine-derived thiazole inhibitor of a different enzyme to provide context for potency ranges.[2]

Structure-Activity Relationship (SAR) Insights: The data suggests that substitution on the phenyl ring significantly influences the inhibitory activity of these compounds. Halogenation at the para-position (PMO-2 and PMO-3) appears to be beneficial for potency compared to the unsubstituted analog (PMO-1). The introduction of a second chlorine atom at the meta-position (PMO-6) further enhances the activity, suggesting that a specific substitution pattern is key for optimal interaction with the enzyme's active site. In contrast, electron-donating groups like methyl (PMO-4) and methoxy (B1213986) (PMO-5) seem to be less favorable.

Experimental Protocol: In Vitro Factor Xa Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl2, and BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Add 2 µL of the diluted compound solutions to the wells of the 96-well plate.

  • Add 48 µL of the Factor Xa enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_selection Candidate Selection synthesis Synthesis of This compound Derivatives primary_assay Primary Biochemical Assay (Factor Xa Inhibition) synthesis->primary_assay dose_response IC50 Determination primary_assay->dose_response selectivity Selectivity Profiling (vs. other proteases) dose_response->selectivity sar SAR Analysis dose_response->sar selectivity->sar cell_based Cell-based Anticoagulation Assay (e.g., aPTT, PT) cell_based->sar candidate Lead Candidate Selection for In Vivo Studies sar->candidate

Caption: Workflow for the in vitro evaluation and selection of this compound derivatives.

In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Following successful in vitro characterization, promising lead candidates are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. For a potential anticoagulant, a thrombosis model is appropriate.

Comparative In Vivo Efficacy in a Mouse Model of Thrombosis

This section describes a hypothetical study to evaluate the in vivo antithrombotic efficacy of a lead candidate, PMO-6, compared to a vehicle control and a standard-of-care anticoagulant.

Animal Model: Ferric Chloride (FeCl3)-induced arterial thrombosis model in mice.

Study Groups:

  • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

  • PMO-6 (e.g., 30 mg/kg, oral administration)

  • Standard of Care (e.g., Rivaroxaban, 10 mg/kg, oral administration)

Primary Endpoint: Time to vessel occlusion following injury.

GroupTreatmentNMean Time to Occlusion (minutes)% Increase in Occlusion Time (vs. Vehicle)
1Vehicle1015.2 ± 2.5-
2PMO-6 1035.8 ± 4.1135.5%
3Rivaroxaban1042.5 ± 5.3179.6%

Data is hypothetical and for illustrative purposes.

In Vivo Efficacy Summary: In this model, the lead candidate PMO-6 demonstrated a significant antithrombotic effect, more than doubling the time to vessel occlusion compared to the vehicle control. While not as potent as the standard of care, Rivaroxaban, at the tested doses, these results validate the in vitro findings and establish proof-of-concept for this chemical series in a relevant disease model. Further dose-response studies would be required to fully characterize the in vivo potency of PMO-6.

Experimental Protocol: Ferric Chloride-Induced Thrombosis Model

This protocol outlines the procedure for inducing and measuring arterial thrombosis in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (PMO-6), vehicle, and standard of care

  • Anesthetic (e.g., isoflurane)

  • Ferric Chloride (FeCl3) solution (e.g., 10%)

  • Filter paper discs (1 mm diameter)

  • Surgical microscope

  • Doppler flow probe

Procedure:

  • Administer the test compound, vehicle, or standard of care to the mice via oral gavage at a predetermined time before the procedure (e.g., 60 minutes).

  • Anesthetize the mouse and surgically expose the carotid artery.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Saturate a filter paper disc with the FeCl3 solution and apply it to the surface of the artery for 3 minutes to induce endothelial injury.

  • Remove the filter paper and continuously monitor the blood flow using the Doppler probe.

  • Record the time from the removal of the filter paper to the complete cessation of blood flow (occlusion).

  • If the vessel does not occlude within a set time (e.g., 60 minutes), the experiment is terminated, and the occlusion time is recorded as 60 minutes.

Signaling Pathway: Factor Xa in the Coagulation Cascade

The development of anticoagulants targeting Factor Xa is based on its critical role in the blood coagulation cascade. The diagram below illustrates this pathway.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VII VII TF_VIIa TF_VIIa VII->TF_VIIa Tissue Factor TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot Cross-linking PMO This compound Derivatives PMO->Xa Inhibition

Caption: The role of Factor Xa in the coagulation cascade and the point of intervention for this compound derivatives.

Conclusion

This guide provides a framework for the systematic evaluation of this compound derivatives as potential therapeutic agents. The journey from in vitro screening, which establishes structure-activity relationships, to in vivo validation in disease-relevant animal models is a critical path in drug discovery. The hypothetical data presented for a series of Factor Xa inhibitors illustrates how this class of compounds can be optimized for potency and efficacy. The inherent versatility of the morpholine scaffold suggests that this compound derivatives hold significant promise for the development of novel drugs across various therapeutic areas.[1]

References

A Comparative Guide to Validating Biological Target Engagement of 4-Phenylmorpholin-3-one Compounds as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison for researchers, scientists, and drug development professionals on validating the biological target engagement of 4-Phenylmorpholin-3-one derivatives, with a focus on their activity as inhibitors of the mammalian target of rapamycin (B549165) (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in cancer therapy.[1][2] This document outlines key experimental methodologies, presents comparative data, and visualizes essential workflows and pathways to assess compound performance.

Comparative Analysis of Target Engagement

The efficacy of a compound is determined by its ability to bind to its intended target and elicit a biological response. For novel kinase inhibitors like this compound derivatives, it is crucial to quantify target engagement in a cellular context. This is often achieved through methods like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][4]

Below is a comparative summary of a hypothetical this compound derivative, "Compound-X," against Rapamycin, a well-established mTOR inhibitor.

Parameter Compound-X (Hypothetical) Rapamycin (Reference) Assay Method
Target mTORmTOR-
CETSA Thermal Shift (ΔTm) +3.5°C at 10 µM+4.2°C at 1 µMCellular Thermal Shift Assay
IC₅₀ (p-S6K Inhibition) 150 nM20 nMWestern Blot
Binding Affinity (Kᴅ) 85 nM5 nMSurface Plasmon Resonance

Caption : Comparative quantitative data for a hypothetical this compound derivative (Compound-X) and the reference mTOR inhibitor, Rapamycin.

Key Experimental Protocols

Accurate validation of target engagement relies on robust and well-defined experimental protocols. Detailed below are the methodologies for the Cellular Thermal Shift Assay (CETSA) and Western Blotting, which are fundamental to confirming mTOR engagement and downstream pathway inhibition.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method for verifying target engagement in intact cells by observing ligand-induced changes in protein thermal stability.[3][5]

Objective: To determine if Compound-X binds to and stabilizes mTOR in a cellular environment.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or MDA-MB-231) to 70-80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of Compound-X for a predetermined incubation period (e.g., 1-3 hours).[6]

  • Heat Challenge: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen) to release soluble proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[3]

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble mTOR remaining at each temperature point using Western Blotting or ELISA. The shift in the melting curve between vehicle and compound-treated samples indicates target stabilization.[5]

Western Blot Protocol for Downstream Inhibition (p-S6K)

Inhibition of mTORC1 by a compound like Compound-X is expected to decrease the phosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K1) at threonine 389 (Thr389).[8][9]

Objective: To quantify the inhibition of mTOR signaling by measuring the levels of phosphorylated S6K1 (p-S6K1).

Procedure:

  • Sample Preparation: Treat cells with Compound-X or Rapamycin for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8][10] Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[10][11] Incubate the membrane overnight at 4°C with a primary antibody specific for p-S6K1 (Thr389).[8][12] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Quantify band intensity and normalize to a loading control (e.g., β-actin or total S6K1) to determine the dose-dependent effect of the compound on S6K1 phosphorylation.

Visualizations of Pathways and Workflows

mTOR Signaling Pathway

The mTOR kinase is a central node in cell signaling, integrating inputs from growth factors and nutrient availability to regulate key cellular processes.[1][13] The diagram below illustrates the canonical mTOR signaling pathway, highlighting the position of mTORC1 and its downstream effector S6K, which serves as a biomarker for target engagement.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis CompoundX This compound (Compound-X) CompoundX->mTORC1 inhibits

*Caption : The mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1.

Experimental Workflow for CETSA

The Cellular Thermal Shift Assay workflow involves a series of precise steps to measure protein thermal stability in response to compound treatment. This diagram outlines the logical progression of the CETSA protocol.

CETSA_Workflow A 1. Cell Culture & Compound Treatment B 2. Harvest Cells & Apply Heat Gradient A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation to Separate Soluble/Insoluble C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Western Blot Analysis of Target Protein E->F G 7. Generate & Compare Melting Curves F->G

*Caption : A simplified workflow diagram for the Cellular Thermal Shift Assay (CETSA).

References

Cross-reactivity and selectivity profiling of 4-Phenylmorpholin-3-one based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Pioneering Drug Discovery: A Comparative Analysis of Morpholine-Based Inhibitors

In the landscape of modern drug discovery, the morpholine (B109124) scaffold has emerged as a privileged structure in the design of potent and selective enzyme inhibitors. While the specific class of "4-Phenylmorpholin-3-one based inhibitors" is not extensively documented as a distinct therapeutic category, the broader family of morpholine-containing compounds has given rise to significant clinical candidates and research tools. This guide provides a comparative analysis of these inhibitors, with a focus on their cross-reactivity and selectivity profiling, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of Morpholine-Containing Kinase Inhibitors

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. The following table summarizes the in vitro inhibitory activity of representative morpholine-containing compounds against various phosphoinositide 3-kinase (PI3K) isoforms and other related kinases. This data is crucial for understanding their potential for on-target efficacy versus off-target side effects.

Compound IDTarget KinaseIC50 (nM)[1]Cellular Activity (A375 melanoma cells, IC50)[1]Notes
15e (Thieno[3,2-d]pyrimidine derivative) p110α 2.0 0.58 µMHighly potent and selective for p110α [1]
p110β>1000
p110δ>1000
p110γ>1000
mTOR>1000
DNA-PK>1000
9 (4-morpholinopyrrolopyrimidine derivative) PI3Kα - -Selective PI3Kα inhibitor [2]
46 (4-morpholinopyrrolopyrimidine derivative) PI3Kα - -Dual PI3Kα/mTOR inhibitor [2]
48 (4-morpholinopyrrolopyrimidine derivative) PI3Kα - -Dual PI3Kα/mTOR inhibitor [2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. The data for compounds 9, 46, and 48 were presented as demonstrating selectivity or dual activity without specific IC50 values in the source material.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of reliable drug discovery research. Below are outlines of key assays used to characterize the activity and selectivity of morpholine-based inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

Objective: To determine the IC50 value of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes (e.g., p110α, p110β, p110δ, p110γ, mTOR, DNA-PK).

  • Kinase substrate (e.g., phosphatidylinositol).

  • [γ-32P]ATP or fluorescently labeled ATP analog.

  • Test compounds (this compound derivatives and alternatives).

  • Assay buffer and necessary co-factors (e.g., MgCl2).

  • Phospholipid vesicles.

  • Filtration apparatus or scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, combine the kinase, substrate, and assay buffer.

  • Add the test compound to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution (e.g., containing EDTA).

  • Separate the phosphorylated substrate from the unreacted ATP using a suitable method (e.g., filtration, chromatography).

  • Quantify the amount of incorporated radiolabel or fluorescence to determine the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.

Materials:

  • Cancer cell line (e.g., A375 human melanoma).

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum).

  • Test compounds.

  • Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, fix the cells (if using SRB) or add the cell viability reagent.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition for each compound concentration relative to a vehicle-treated control.

  • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.

Visualizing Molecular Interactions and Experimental Design

To better understand the complex biological systems and experimental processes involved in inhibitor profiling, the following diagrams have been generated using the Graphviz DOT language.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Response Cellular Responses (Growth, Proliferation, Survival) Akt->Cell_Response mTORC2 mTORC2 mTORC2->Akt Inhibitor Morpholine-Based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway targeted by morpholine-based inhibitors.

Inhibitor_Profiling_Workflow cluster_0 In Vitro Profiling cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Primary_Screen Primary Screen (Target of Interest) Selectivity_Panel Selectivity Panel (Related Kinases) Primary_Screen->Selectivity_Panel Hit Confirmation Broad_Panel Broad Kinome Panel (>400 Kinases) Selectivity_Panel->Broad_Panel Lead Selection Cellular_Potency Cellular Potency Assay (e.g., Proliferation) Broad_Panel->Cellular_Potency Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Akt) Cellular_Potency->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics Target_Engagement->PK_PD Efficacy_Models Xenograft/Disease Models PK_PD->Efficacy_Models

References

Benchmarking the Efficacy of 4-Phenylmorpholin-3-one Derivatives Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of novel 4-Phenylmorpholin-3-one derivatives against established standard drugs. The following sections present a summary of their efficacy based on hypothetical in vivo anti-inflammatory and in vitro anticancer activities, detailed experimental protocols for the conducted assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from our hypothetical studies, offering a clear comparison between the this compound derivatives and standard therapeutic agents.

Table 1: In Vivo Anti-Inflammatory Activity of this compound Derivatives vs. Indomethacin

CompoundDose (mg/kg)Mean Paw Volume Increase (mL) ± SDPercentage Inhibition (%)
Control (Carrageenan)-0.85 ± 0.07-
Indomethacin 10 0.38 ± 0.04 55.3
Derivative A100.42 ± 0.0550.6
Derivative A200.31 ± 0.0363.5
Derivative B100.51 ± 0.0640.0
Derivative B200.39 ± 0.0454.1

Data represents hypothetical results from a carrageenan-induced paw edema assay in rats. SD = Standard Deviation.

Table 2: In Vitro Anticancer Activity (IC₅₀) of this compound Derivatives vs. Doxorubicin

CompoundIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on A549 (Lung Cancer)
Doxorubicin 1.2 ± 0.15 0.9 ± 0.11
Derivative C5.8 ± 0.457.2 ± 0.68
Derivative D3.1 ± 0.284.5 ± 0.39

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, determined by the MTT assay. Data is presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) were used. The animals were housed under standard laboratory conditions and were given free access to food and water.

  • Grouping and Dosing: The rats were divided into groups (n=6). The control group received the vehicle (0.5% carboxymethyl cellulose). The standard group received Indomethacin (10 mg/kg, p.o.). The test groups received the this compound derivatives at doses of 10 and 20 mg/kg, p.o.

  • Induction of Edema: One hour after the administration of the respective treatments, 0.1 mL of 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.

  • Data Analysis: The increase in paw volume was calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay
  • Cell Lines and Culture: Human breast cancer (MCF-7) and lung cancer (A549) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and the standard drug, Doxorubicin, for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated, and the IC₅₀ values were determined by plotting the percentage of viability versus the concentration of the compound.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key workflows and signaling pathways relevant to this research.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison S1 Synthesis of this compound Derivatives S2 Structural Characterization (NMR, MS) S1->S2 IV1 Cytotoxicity Screening (MTT Assay) S2->IV1 IVV1 Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) S2->IVV1 IV2 Determination of IC50 Values IV1->IV2 DA1 Comparison with Standard Drugs IV2->DA1 IVV2 Measurement of Paw Volume IVV1->IVV2 IVV2->DA1 DA2 Structure-Activity Relationship (SAR) Studies DA1->DA2 Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathways Intracellular Signaling cluster_enzymes Pro-inflammatory Enzyme Induction cluster_mediators Inflammatory Mediator Production cluster_response Inflammatory Response Stimulus Inflammatory Stimulus NFkB NF-κB Activation Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Gene Expression NFkB->COX2 iNOS iNOS Gene Expression NFkB->iNOS MAPK->COX2 MAPK->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Pain, Edema, Redness PGs->Inflammation NO->Inflammation

A Comparative Guide to the ADME Properties of Novel 4-Phenylmorpholin-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-Phenylmorpholin-3-one analogs. By comparing key in vitro ADME parameters against established central nervous system (CNS) drugs, researchers can effectively triage and select candidates with a higher probability of in vivo success. This document outlines standard experimental protocols and presents comparative data for well-characterized CNS drugs to serve as a benchmark.

Executive Summary

The development of novel therapeutics requires a thorough understanding of their ADME profile early in the discovery process. For new this compound analogs, a series of in vitro assays can provide critical insights into their potential as drug candidates. This guide focuses on three fundamental ADME assays: Caco-2 Permeability , Metabolic Stability in Human Liver Microsomes , and Kinetic Solubility . By comparing the experimental data of novel analogs to the benchmarks provided for Diazepam, Carbamazepine (B1668303), and Fluoxetine (B1211875), researchers can make informed decisions to guide lead optimization efforts.

Comparative ADME Data

The following tables summarize the in vitro ADME properties of three commercially successful CNS drugs. These values serve as a reference point for interpreting the data obtained for novel this compound analogs.

Table 1: In Vitro Permeability of Reference CNS Drugs

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Permeability Classification
Diazepam~2.0[1]Moderate
Carbamazepine3.64[2]Moderate to High
Fluoxetine>10High[3]

Table 2: In Vitro Metabolic Stability of Reference CNS Drugs

CompoundHuman Liver Microsome Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
DiazepamVaries (complex kinetics)[4][5][6][7]Moderate to High Clearance
Carbamazepine~0.65 - 1.7[8][9][10]Low Clearance
FluoxetineCYP2D6, CYP2C9, CYP3A4 mediated[11]Moderate Clearance

Table 3: Kinetic Solubility of Reference CNS Drugs

CompoundKinetic Solubility (µg/mL)Solubility Classification
Diazepam43[12]Low
CarbamazepinePractically insoluble[13]Very Low
FluoxetineInsoluble[14]Very Low

Experimental Protocols & Workflows

To ensure data consistency and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for the key in vitro ADME assays.

ADME Assessment Workflow

The overall workflow for assessing the ADME properties of novel this compound analogs is depicted below. This streamlined process allows for efficient screening and selection of promising candidates.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro ADME Screening cluster_analysis Data Analysis & Candidate Selection Compound Novel this compound Analogs Solubility Kinetic Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Metabolic Stability Assay Compound->Metabolism Data_Analysis Compare to Benchmarks Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Lead_Op Lead Optimization Go_NoGo->Lead_Op No-Go In_Vivo In Vivo PK Studies Go_NoGo->In_Vivo Go Lead_Op->Compound

Caption: High-level workflow for the ADME assessment of novel compounds.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).[15][16][17]

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-28 days to form a monolayer Seed->Differentiate TEER Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Differentiate->TEER Add_Compound Add test compound to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from the receiver compartment at various time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer to measure absorption (A to B transport) and to the basolateral (B) side to measure efflux (B to A transport).

  • Sampling and Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the compound is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[18] Human liver microsomes (HLM) are a common in vitro system for this assessment.

Experimental Workflow:

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Prepare Prepare incubation mixture with test compound and HLM Initiate Initiate reaction by adding NADPH Prepare->Initiate Timepoints Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench the reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound Centrifuge->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

Caption: Workflow for the metabolic stability assay.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.

  • Time Course: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the enzymatic reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are centrifuged to remove precipitated proteins.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Kinetic Solubility Assay

This high-throughput assay determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It provides an early indication of potential solubility issues that could impact absorption and formulation.

Experimental Workflow:

Kinetic_Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement DMSO_Stock Prepare a concentrated stock solution of the test compound in DMSO Add_to_Buffer Add the DMSO stock to an aqueous buffer (e.g., PBS) DMSO_Stock->Add_to_Buffer Incubate Incubate the mixture for a defined period (e.g., 2 hours) with shaking Add_to_Buffer->Incubate Separate Separate undissolved precipitate (e.g., by filtration or centrifugation) Incubate->Separate Quantify Quantify the concentration of the dissolved compound in the filtrate/supernatant by LC-MS/MS or UV spectroscopy Separate->Quantify

Caption: Workflow for the kinetic solubility assay.

Methodology:

  • Sample Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Dilution and Incubation: The DMSO stock solution is added to a physiological buffer (e.g., phosphate-buffered saline, pH 7.4), and the mixture is shaken for a set period (e.g., 2 hours) to allow for precipitation of the less soluble material.

  • Separation: The solution is then filtered or centrifuged to remove any undissolved precipitate.

  • Quantification: The concentration of the compound in the clear aqueous fraction is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry. This concentration represents the kinetic solubility of the compound.

Conclusion

The systematic assessment of ADME properties is a critical component of modern drug discovery. By employing the standardized in vitro assays detailed in this guide, researchers can generate robust and comparable data for novel this compound analogs. Comparing these findings against the provided benchmarks for established CNS drugs will enable a data-driven approach to identify and advance candidates with the most promising pharmacokinetic profiles, ultimately increasing the likelihood of success in subsequent preclinical and clinical development.

References

A Comparative Guide to the Peer-Reviewed Validation of Analytical Methods for 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 4-Phenylmorpholin-3-one. Due to a lack of specific peer-reviewed validation studies for this compound in publicly accessible literature, this document outlines the established analytical techniques and validation protocols applicable to structurally similar compounds, such as morpholinone derivatives and N-phenyl substituted heterocycles. The information presented here is intended to serve as a foundational resource for developing and validating analytical methods for this compound.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in drug development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis of small organic molecules like this compound.

Illustrative Comparison of Analytical Methods

The following table provides a hypothetical comparison of expected performance characteristics for two common analytical techniques that could be applied to the analysis of this compound. This data is illustrative and based on typical validation results for similar small molecules.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 98-102%99-101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 10-50 ng/mL0.1-1 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL1-5 ng/mL
Specificity Good (potential for interference)Excellent (high selectivity)
Throughput ModerateHigh

Detailed Experimental Protocols

Below is a generic experimental protocol for the development and validation of an HPLC-UV method for the quantification of this compound. This protocol is a template and would require optimization for specific applications.

Hypothetical HPLC-UV Method for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A simple dissolution in the mobile phase may be sufficient for bulk drug, while extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for more complex matrices.

3. Method Validation Protocol:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Parameters cluster_execution 3. Execution & Documentation cluster_implementation 4. Implementation define_purpose Define Method Purpose select_method Select Analytical Method (e.g., HPLC, GC-MS) define_purpose->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness execute_experiments Execute Validation Experiments robustness->execute_experiments analyze_data Analyze Data & Calculate Statistics execute_experiments->analyze_data document_results Document Results in Validation Report analyze_data->document_results method_approval Method Approval document_results->method_approval routine_use Implementation for Routine Use method_approval->routine_use

Caption: A flowchart illustrating the key stages of analytical method validation.

This guide provides a framework for approaching the validation of analytical methods for this compound. Researchers should adapt these general protocols to their specific needs and instrumentation, ensuring all work is performed in accordance with relevant regulatory guidelines.

Safety Operating Guide

Proper Disposal of 4-Phenylmorpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the disposal of 4-Phenylmorpholin-3-one must be conducted as hazardous waste through an approved waste disposal facility. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate potential environmental and health risks. This document outlines the necessary procedures, personal protective equipment (PPE), and immediate safety measures.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following precautions are mandatory:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Procedure

The primary disposal route for this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, gloves), in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Accidental Spill Clean-up:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable container for disposal.[2][4] Avoid generating dust.

    • Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.

Quantitative Data

Currently, publicly available safety data sheets do not provide specific quantitative data such as permissible concentration limits for disposal or threshold quantities that would alter the disposal protocol. The general guideline is to treat all quantities of this compound as hazardous waste.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container is_contaminated->collect_waste Yes spill Accidental Spill Occurs is_contaminated->spill No, but a spill occurred store_waste Store container in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end cleanup Follow Spill Clean-up Procedure spill->cleanup cleanup->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Phenylmorpholin-3-one (CAS No. 29518-11-4). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Equipment Standard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.Follow EU Directive 89/686/EEC and the standard EN 374.
Skin and Body Protection Laboratory coat or an impervious gown. Closed-toe footwear is required.Select based on workplace hazards and potential for splashing.
Respiratory Protection Required when dust or aerosols may be generated. A NIOSH-approved N95 (or better) particulate respirator is recommended.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for damage before use.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling and Use:

    • Avoid the formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling the compound.[3][4]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated, secure area.

  • Disposal:

    • Dispose of the hazardous waste through a licensed contractor.[4]

    • Do not dispose of the material down the drain or with regular trash.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[3]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep 1. Preparation cluster_disposal 3. Disposal cluster_emergency Emergency Response A Review SDS B Inspect & Don PPE A->B C Prepare Fume Hood B->C D Weighing & Transfer C->D Proceed when ready E Experimental Use D->E J Spill Containment D->J If spill occurs K First Aid D->K If exposure occurs F Decontaminate Work Area E->F E->J If spill occurs E->K G Segregate Waste F->G After experiment F->J If spill occurs F->K If exposure occurs H Store in Labeled Container G->H I Arrange Licensed Disposal H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.